molecular formula C5H5FN2O2 B073808 5-Fluoro-2-methylpyrimidine-4,6-diol CAS No. 1598-63-6

5-Fluoro-2-methylpyrimidine-4,6-diol

Cat. No.: B073808
CAS No.: 1598-63-6
M. Wt: 144.1 g/mol
InChI Key: REAPDCOFEGTTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylpyrimidine-4,6-diol (CAS 1598-63-6) is a fluorinated dihydroxypyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel pyrimidine-based bioactive molecules. Substitution at the 5-position of the pyrimidine ring is a established strategy to modulate the biological properties of pharmacologically active compounds . Researchers utilize this chemical scaffold to probe structure-activity relationships, particularly to study the influence of steric and electronic factors on biological activity . While the dihydroxypyrimidine core itself is known for a high drug safety profile , its 5-fluoro derivative provides a versatile building block for constructing more complex structures with potential applications as inhibitors for various enzymatic targets. The presence of the fluorine atom and the two hydroxy groups makes it a valuable precursor for further chemical transformations, including chlorination to create corresponding dichloropyrimidines, which have shown potent biological activity in scientific studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPDCOFEGTTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283711
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598-63-6
Record name 1598-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2-methylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Fluoro-2-methylpyrimidine-4,6-diol (CAS No. 1598-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, a plausible synthetic route, and its potential biological significance based on the known activities of related fluoropyrimidine compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its structure features a pyrimidine ring substituted with a fluorine atom, a methyl group, and two hydroxyl groups. The presence of the highly electronegative fluorine atom can significantly influence the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1598-63-6[1][2]
Molecular Formula C₅H₅FN₂O₂
Molecular Weight 144.10 g/mol
IUPAC Name This compoundChemDraw
Synonyms 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine, NSC 33038

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic pathway can be proposed based on established chemical transformations of pyrimidine derivatives. The synthesis would likely involve two key steps: the synthesis of the precursor 2-methylpyrimidine-4,6-diol, followed by direct fluorination.

Step 1: Synthesis of 2-methylpyrimidine-4,6-diol (Precursor)

A common method for the synthesis of 4,6-dihydroxypyrimidines is the condensation of a malonic ester with an amidine. In this case, diethyl malonate would be reacted with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of acetamidine hydrochloride and diethyl malonate is added portion-wise to the sodium ethoxide solution with stirring.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude 2-methylpyrimidine-4,6-diol can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure precursor.

Synthesis_Step1 acetamidine Acetamidine HCl reflux Reflux acetamidine->reflux malonate Diethyl Malonate malonate->reflux naoet Sodium Ethoxide in Ethanol naoet->reflux acid Acidification (HCl) reflux->acid product1 2-methylpyrimidine-4,6-diol acid->product1

Fig. 1: Synthesis of the precursor, 2-methylpyrimidine-4,6-diol.
Step 2: Direct Fluorination of 2-methylpyrimidine-4,6-diol

The introduction of a fluorine atom at the 5-position of the pyrimidine ring can be achieved through electrophilic fluorination. A common reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Experimental Protocol (Hypothetical):

  • Reaction Setup: The precursor, 2-methylpyrimidine-4,6-diol, is dissolved in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in a reaction vessel under an inert atmosphere.

  • Addition of Fluorinating Agent: Selectfluor® is added to the solution in a portion-wise manner at room temperature or slightly elevated temperature, with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude this compound is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Synthesis_Step2 product1 2-methylpyrimidine-4,6-diol reaction Stirring at RT product1->reaction selectfluor Selectfluor® in Acetonitrile selectfluor->reaction product2 This compound reaction->product2

Fig. 2: Proposed direct fluorination to yield the target compound.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

Technique Predicted Key Features
¹H NMR - A singlet for the methyl (CH₃) protons. - Broad singlets for the hydroxyl (OH) protons, which are exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon. - Signals for the pyrimidine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
Mass Spec. (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight (144.10). - Fragmentation patterns involving the loss of small neutral molecules such as CO, HCN, or CH₃CN.
FTIR - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C=O stretching vibrations around 1650-1700 cm⁻¹. - C-F stretching vibration in the fingerprint region (around 1000-1200 cm⁻¹). - C-H stretching of the methyl group around 2900-3000 cm⁻¹.

Biological Significance and Potential Signaling Pathways

Fluorinated pyrimidines are a well-established class of antimetabolite drugs used in cancer chemotherapy. The most famous example is 5-fluorouracil (5-FU). The biological activity of these compounds generally stems from their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.

It is plausible that this compound could act as a prodrug or exhibit its own intrinsic activity through similar mechanisms. The primary mode of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

The proposed mechanism of action would involve the intracellular conversion of this compound to its corresponding nucleotide, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of the enzyme and subsequent disruption of DNA synthesis.

Biological_Pathway compound This compound metabolism Intracellular Metabolism compound->metabolism fdump FdUMP (Active Metabolite) metabolism->fdump ts Thymidylate Synthase (TS) fdump->ts dtmp dTMP ts->dtmp Product inhibition Inhibition ts->inhibition dump dUMP dump->ts Substrate dna_synthesis DNA Synthesis dtmp->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Disruption leads to inhibition->ts

References

An In-Depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyrimidine-4,6-diol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry, primarily due to its potential role as a prodrug or active agent in cancer chemotherapy. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information is presented to support further research and development efforts in the field of oncology and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of reported values and data for structurally similar compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4,6-Dihydroxy-2-methylpyrimidine (Analog)
Melting Point (°C) >310[1]>300
Solubility (g/L) 32 (Calculated)[1]Insoluble in water
pKa Data not available6.46 ± 0.10 (Predicted)[2]
logP Data not availableData not available
Molecular Weight ( g/mol ) 144.10126.11
Molecular Formula C₅H₅FN₂O₂C₅H₆N₂O₂

Tautomerism

Pyrimidine-4,6-diols can exist in several tautomeric forms. The dihydroxy form is in equilibrium with its keto-enol and diketo tautomers. The predominant tautomer can be influenced by the solvent and pH. Understanding the tautomeric equilibrium is crucial as it can affect the molecule's interactions with biological targets.

Caption: Tautomeric forms of this compound.

Experimental Protocols

Synthesis

General Workflow for the Synthesis of Pyrimidine-4,6-diols:

SynthesisWorkflow Reactants Dimethyl Malonate + Acetamidine Hydrochloride Reaction Condensation Reaction (18-25 °C, 3-5 h) Reactants->Reaction Base Sodium Methoxide in Methanol Base->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Acidification Adjust pH to 1-2 (e.g., with HCl) Workup->Acidification Crystallization Crystallization (0 °C, 3-5 h) Acidification->Crystallization Isolation Filtration, Washing, & Drying Crystallization->Isolation Product 4,6-Dihydroxy-2-methylpyrimidine Isolation->Product

Caption: General workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Adaptation for this compound: To synthesize the fluorinated analog, one would start with a fluorinated malonic ester, such as diethyl fluoromalonate. The subsequent condensation with acetamidine hydrochloride would proceed similarly.

Purification and Characterization

Purification of the crude product is typically achieved by recrystallization. Characterization of the final product to confirm its identity and purity involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While specific spectral data for this compound is not available, the expected shifts and patterns can be predicted based on related structures.

Biological Activity and Mechanism of Action

Fluoropyrimidines are a cornerstone of cancer chemotherapy. Their biological activity is primarily attributed to their conversion into active metabolites, most notably 5-fluorouracil (5-FU).

General Mechanism of Action of Fluoropyrimidines

The metabolic activation of fluoropyrimidines is a complex process involving several enzymes. The resulting active metabolites interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.

Simplified Metabolic Pathway and Mechanism of Action:

BiologicalActivity cluster_0 Metabolic Activation cluster_1 Cellular Targets & Effects 5-Fluoropyrimidine 5-Fluoropyrimidine 5-FU 5-Fluorouracil (5-FU) 5-Fluoropyrimidine->5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNAPolymerase RNA Polymerase FUTP->RNAPolymerase Incorporation DNAPolymerase DNA Polymerase FdUTP->DNAPolymerase Incorporation DNA_Damage DNA Damage DNAPolymerase->DNA_Damage RNA_Dysfunction RNA Dysfunction RNAPolymerase->RNA_Dysfunction

Caption: Simplified metabolic pathway and mechanism of action of fluoropyrimidines.

Potential Role of this compound

It is hypothesized that this compound could act as a prodrug that is metabolized to 5-FU. The rate and extent of this conversion would be critical to its therapeutic index. Key enzymes involved in the metabolism of fluoropyrimidines include:

  • Thymidylate Synthase (TS): The primary target of the 5-FU metabolite FdUMP. Inhibition of TS leads to depletion of thymidine, which is essential for DNA synthesis and repair.

  • Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism of 5-FU. Variations in DPD activity can significantly impact the toxicity and efficacy of fluoropyrimidine-based therapies.

Direct biological activity of this compound, independent of its conversion to 5-FU, has not been extensively studied but remains an area of interest for future research.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel anticancer agents. However, a significant lack of experimental data on its physicochemical properties, detailed synthetic and analytical protocols, and specific biological activity hinders its full potential. Future research should focus on:

  • Experimental determination of pKa and logP to better predict its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Development and publication of detailed, reproducible synthetic and purification protocols.

  • Comprehensive characterization using modern analytical techniques (NMR, MS, HPLC).

  • In vitro and in vivo studies to evaluate its direct cytotoxicity on various cancer cell lines and to elucidate its specific mechanism of action, including its interaction with key enzymes like thymidylate synthase and dihydropyrimidine dehydrogenase.

Addressing these knowledge gaps will be crucial for advancing this compound and its derivatives as potential therapeutic agents in oncology.

References

5-Fluoro-2-methylpyrimidine-4,6-diol: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of 5-Fluoro-2-methylpyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to endogenous pyrimidines, this molecule presents potential as a building block for novel therapeutic agents. This document summarizes its solubility and melting point, provides standardized experimental protocols for their determination, and includes a representative synthesis workflow.

Core Physicochemical Data

The available quantitative data for this compound is presented below. It is important to note that the solubility data is based on computational predictions and the melting point is from a single cited source.

PropertyValueSource/Method
Melting Point >310 ºCExperimental
Solubility 32 g/L (at 25 ºC)Calculated
CAS Number 1598-63-6

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a standard melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Ramp: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (>310 °C). Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

  • Replicate: For accuracy, perform the measurement in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in water, a widely accepted method for determining thermodynamic solubility.

Apparatus and Materials:

  • Analytical balance

  • Vials with screw caps (e.g., 10 mL glass vials)

  • Constant temperature shaker or incubator set to 25 °C

  • Centrifuge

  • pH meter

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

  • Reagent grade water

  • Sample of this compound

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water (e.g., 5 mg of compound to 1 mL of water). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Analysis: Carefully pipette an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Solubility Calculation: Calculate the solubility in g/L from the measured concentration, taking into account the dilution factor.

  • pH Measurement: Measure the pH of the saturated solution to provide context for the solubility of ionizable compounds.

Representative Synthetic Workflow

SynthesisWorkflow Reactants Sodium Methoxide Dimethyl Malonate Acetamidine HCl in Methanol IceBath Ice Bath Addition Reactants->IceBath Reaction Reaction at 18-25 °C for 3-5h IceBath->Reaction Distillation Reduced Pressure Distillation (Remove Methanol) Reaction->Distillation Dissolution Dissolution in Water Distillation->Dissolution Acidification Acidification (pH 1-2) with HCl Dissolution->Acidification Crystallization Stirring and Crystallization at 0 °C for 3-5h Acidification->Crystallization Filtration Suction Filtration Crystallization->Filtration Washing Washing with Ice Water and Methanol Filtration->Washing Drying Drying Washing->Drying Product White Solid Product: 4,6-dihydroxy-2-methylpyrimidine Drying->Product

Caption: A representative workflow for the synthesis of a dihydroxymethylpyrimidine derivative.

A Comprehensive Technical Guide to 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methylpyrimidine-4,6-diol is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of organic chemistry, extrapolation from closely related analogs such as 4,6-dihydroxy-2-methylpyrimidine and the well-studied antimetabolite 5-fluorouracil, and theoretical predictions. All experimental protocols and quantitative data should be considered predictive and require experimental validation.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural biomolecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. The classic example is 5-fluorouracil (5-FU), a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[1]

This technical guide focuses on the molecular structure, properties, and potential applications of this compound (CAS Number: 1598-63-6). While this specific molecule is not extensively characterized in the literature, its structural similarity to both 5-FU and other bioactive pyrimidines suggests it as a compound of significant interest for research and development. This document will provide a detailed, predictive analysis of its molecular characteristics, potential synthetic routes, and hypothesized biological activity.

Molecular Structure and Properties

Tautomerism

A critical feature of pyrimidines with hydroxyl groups at positions 4 and 6 is their existence in a tautomeric equilibrium. This compound can exist in several forms: the diol form, two keto-enol forms, and the diketo form. In solution and the solid state, the equilibrium for similar pyrimidinediols heavily favors the more stable diketo tautomer, 5-Fluoro-2-methyl-1H-pyrimidine-4,6(5H)-dione, due to the stability of the amide-like functionality and potential for intermolecular hydrogen bonding.[2][3] The high electronegativity of the fluorine atom at the 5-position is expected to further influence the electronic distribution within the ring but is unlikely to shift the equilibrium away from the diketo form.[4]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the molecule.

PropertyPredicted/Known ValueReference/Note
CAS Number 1598-63-6[5]
Molecular Formula C₅H₅FN₂O₂Calculated
Molecular Weight 144.11 g/mol Calculated
Appearance Predicted: White to off-white solidBy analogy
Melting Point Predicted: >300 °CBy analogy to parent
pKa Predicted: ~7.5 - 8.5Electron-withdrawing effect of F lowers pKa compared to uracil
Solubility Sparingly soluble (32 g/L) at 25 ºC[5]
Density 1.59 ± 0.1 g/cm³[5]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following data are predicted based on the expected major (diketo) tautomer and data from analogous structures.

SpectroscopyPredicted Chemical Shifts (δ) and Coupling Constants (J)
¹H NMR CH₃ (C2): ~2.2-2.4 ppm (singlet, 3H)H (C5): ~5.0-5.3 ppm (doublet, ¹JHF ≈ 45-50 Hz, 1H)NH (N1, N3): ~10-12 ppm (broad singlets, 2H, may exchange with D₂O)
¹³C NMR CH₃ (C2): ~20-25 ppmC2: ~150-155 ppmC4, C6 (C=O): ~165-175 ppm (doublets, 3JCF ≈ 5-10 Hz)C5: ~85-95 ppm (doublet, ¹JCF ≈ 170-190 Hz)
¹⁹F NMR F (C5): -165 to -175 ppm (referenced to CFCl₃, doublet of quartets due to coupling with H at C5 and potentially longer-range coupling with CH₃ protons)
IR (cm⁻¹) N-H stretch: 3100-3300 (broad)C-H stretch: 2900-3000C=O stretch (Amide I): 1650-1720 (strong, likely two bands)C-N stretch: 1200-1350C-F stretch: 1000-1100

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the cyclocondensation reaction between a fluorinated 1,3-dicarbonyl equivalent and acetamidine.[6]

Synthetic Workflow

synthesis_workflow reagents Diethyl 2-fluoromalonate + Acetamidine HCl condensation Cyclocondensation Reaction (Reflux) reagents->condensation base Base (e.g., Sodium Methoxide) in Solvent (e.g., Methanol) base->condensation workup Reaction Workup (Neutralization, Extraction) condensation->workup purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Reagents:

  • Diethyl 2-fluoromalonate

  • Acetamidine hydrochloride

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Base Addition: Sodium methoxide (2.0 equivalents) is carefully added to the methanol and stirred until completely dissolved.

  • Reagent Addition: Diethyl 2-fluoromalonate (1.0 equivalent) and acetamidine hydrochloride (1.05 equivalents) are added sequentially to the stirred solution.

  • Cyclocondensation: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

  • Workup: The resulting residue is dissolved in a minimum amount of cold deionized water (50 mL). The solution is then cooled in an ice bath and slowly acidified with concentrated hydrochloric acid to a pH of 2-3, which should cause the product to precipitate.

  • Isolation: The precipitate is stirred in the ice bath for 1 hour to ensure complete crystallization. The solid product is then collected by vacuum filtration, washed with a small amount of ice-cold water, followed by a wash with cold diethyl ether.

  • Drying and Characterization: The white solid is dried under vacuum to yield the final product. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Hypothesized Mechanism of Action

By analogy to 5-fluorouracil, this compound is hypothesized to function as an antimetabolite.[7][8] For it to be active, it would likely require intracellular anabolic conversion to a nucleotide analog. The key mechanism of action is predicted to be the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[9][10]

Proposed Metabolic Activation and Signaling Pathway
  • Cellular Uptake: The compound would enter the cell, likely through nucleobase transporters.

  • Anabolic Conversion: Intracellularly, it would undergo a series of enzymatic reactions, potentially initiated by a kinase or phosphorylase, to form a fluorinated deoxyribonucleoside monophosphate analog.

  • TS Inhibition: This active metabolite would then form a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[7][11] This covalent complex irreversibly inhibits the enzyme.

  • Downstream Effects: The inhibition of TS leads to a depletion of the dTMP pool, causing an imbalance in deoxynucleotide triphosphates (dNTPs). This "thymineless death" disrupts DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[8]

moa_pathway cluster_cell Cancer Cell FMPD 5-Fluoro-2-methyl- pyrimidine-4,6-diol Metabolism Anabolic Metabolism FMPD->Metabolism Uptake & Active_Metabolite Active Fluorinated Nucleotide Analog Metabolism->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Required for Apoptosis Apoptosis DNA_Syn->Apoptosis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Conclusion

While direct experimental data remains scarce, this guide provides a robust theoretical framework for understanding this compound. Based on the well-established principles of pyrimidine chemistry and the profound biological effects of fluorination, this compound represents a promising candidate for further investigation. Its predicted properties and hypothesized mechanism of action as a thymidylate synthase inhibitor warrant its synthesis and evaluation as a potential novel antineoplastic agent. The experimental protocols and predictive data herein serve as a foundation for researchers to embark on the empirical validation and exploration of this intriguing molecule.

References

A Prospective Spectroscopic and Structural Analysis of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document provides a prospective analysis. It outlines a comprehensive workflow for its full spectroscopic characterization, details the theoretical underpinnings for the expected spectral data, and presents anticipated quantitative values based on structurally related compounds. This guide serves as a foundational resource for researchers planning to synthesize and analyze this compound, offering detailed proposed experimental protocols and a framework for data interpretation, including the critical aspect of tautomerism.

Introduction

This compound is a fluorinated derivative of the pyrimidine core, a heterocyclic structure of immense importance in medicinal chemistry and drug development. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The diol functionality suggests potential for hydrogen bonding and complex formation, making its structural and electronic properties of significant interest.

A thorough spectroscopic analysis is fundamental to confirm the identity, purity, and structure of a synthesized compound. This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive characterization of this compound.

Proposed Workflow for Spectroscopic Analysis

A systematic approach is crucial for the unambiguous characterization of a novel compound. The following workflow is proposed for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Figure 1. Proposed Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_structural_elucidation Detailed Structural Elucidation cluster_electronic_properties Electronic Properties cluster_final Final Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (O-H, C=O, C-F) purification->ir nmr_1h ¹H NMR - Proton environment & connectivity ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR & DEPT - Carbon skeleton nmr_1h->nmr_13c nmr_19f ¹⁹F NMR - Fluorine environment nmr_13c->nmr_19f nmr_2d 2D NMR (COSY, HSQC, HMBC) - Confirm atom connectivity nmr_19f->nmr_2d uv_vis UV-Vis Spectroscopy - Analyze conjugated system - Study pH-dependent shifts nmr_2d->uv_vis data_integration Data Integration & Final Structure Confirmation uv_vis->data_integration

Figure 1. Proposed Workflow for Spectroscopic Analysis

Tautomerism in this compound

4,6-Dihydroxypyrimidines are known to exist in several tautomeric forms, primarily keto-enol forms. The presence of a fluorine atom at the 5-position is expected to influence the equilibrium. Spectroscopic methods, particularly NMR and UV-Vis, are crucial for identifying the predominant tautomeric form in a given solvent and pH.

Tautomerism Figure 2. Potential Tautomeric Equilibria Diol Diol Form (Aromatic) Keto-Enol_1 Keto-Enol Form 1 Diol->Keto-Enol_1 Diketo Diketo Form Keto-Enol_1->Diketo Zwitterionic Zwitterionic Form Keto-Enol_1->Zwitterionic Keto-Enol_2 Keto-Enol Form 2 Diketo->Keto-Enol_2 Keto-Enol_2->Diol

Figure 2. Potential Tautomeric Equilibria

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)

Nucleus Atom Position(s) Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz)
¹H -CH₃ 2.1 - 2.4 s -
-OH 10.0 - 12.0 br s -
-NH (keto form) 10.0 - 13.0 br s -
¹³C -CH₃ 18 - 22 q -
C2 150 - 155 s -
C4, C6 155 - 165 d ¹JCF ≈ 220-250
C5 135 - 145 d ¹JCF ≈ 220-250

| ¹⁹F | F5 | -160 to -170 | s or t | ⁵JFH (to CH₃) ≈ 1-3 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The exact shifts and multiplicities will depend on the predominant tautomeric form.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Table 2: Predicted Mass Spectrometry Data

Technique Ionization Mode Expected m/z Interpretation
HRMS ESI+ [M+H]⁺ Exact mass of C₅H₆FN₂O₂⁺
ESI- [M-H]⁻ Exact mass of C₅H₄FN₂O₂⁻
EI-MS EI M⁺ Molecular ion peak

| | | Fragments | Loss of CO, HCN, CH₃ radical |

The fragmentation pattern in Electron Ionization (EI) MS would likely involve characteristic losses from the pyrimidine ring, providing structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be highly informative regarding the predominant tautomeric form.

Table 3: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Interpretation
3200 - 3500 O-H stretch Broad, indicates H-bonding (enol form)
3100 - 3300 N-H stretch Present in keto tautomers
2900 - 3000 C-H stretch Aliphatic (methyl group)
1650 - 1720 C=O stretch Strong, indicates keto tautomers
1550 - 1650 C=N, C=C stretch Aromatic ring vibrations

| 1100 - 1250 | C-F stretch | Strong, characteristic of C-F bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the pyrimidine ring. The absorption maxima are sensitive to substitution and pH.

Table 4: Predicted UV-Vis Absorption Maxima

Solvent pH Expected λmax (nm) Interpretation
Methanol Neutral 250 - 270 π → π* transition of the pyrimidine ring
0.1 M HCl Acidic Shift to shorter λ Protonation of ring nitrogens

| 0.1 M NaOH | Basic | Shift to longer λ | Deprotonation of hydroxyl/amide groups |

Proposed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 s, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 240 ppm, a relaxation delay of 5 s, and 1024 scans. Obtain a DEPT-135 spectrum to differentiate CH₃/CH from quaternary carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum with a spectral width of 100 ppm, a relaxation delay of 2 s, and 64 scans.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton, proton-carbon, and long-range proton-carbon correlations, respectively.

Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in methanol (1 mg/mL). Prepare working solutions (approx. 10 µg/mL) in methanol, 0.1 M HCl, and 0.1 M NaOH.

  • Analysis: Record the UV-Vis spectra from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its spectroscopic characterization. The proposed workflow, predicted spectral data, and detailed experimental protocols offer a robust starting point for any research involving the synthesis and analysis of this compound. The elucidation of its tautomeric equilibrium will be a key aspect of its characterization and will be critical for understanding its chemical and biological properties.

The Biological Activity of Fluorinated Pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated pyrimidine analogs represent a cornerstone of chemotherapy for a wide range of solid tumors. By mimicking endogenous pyrimidine nucleosides, these antimetabolite drugs disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides an in-depth exploration of the core biological activities of prominent and novel fluorinated pyrimidine analogs, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanisms of Action

The anticancer effects of fluorinated pyrimidine analogs are primarily mediated through two key mechanisms: the inhibition of thymidylate synthase (TS) and the incorporation of their metabolites into DNA and RNA.[1]

1.1. Inhibition of Thymidylate Synthase

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite of 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as a potent inhibitor of TS. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP and leading to a "thymineless death" in rapidly dividing cancer cells.

1.2. Incorporation into DNA and RNA

Fluorinated pyrimidine metabolites can also be incorporated into DNA and RNA, leading to cellular dysfunction. The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can trigger DNA damage responses and apoptosis. Similarly, the incorporation of fluorouridine triphosphate (FUTP) into various RNA species can disrupt RNA processing, stability, and function, contributing to the overall cytotoxicity of these compounds.

Key Fluorinated Pyrimidine Analogs and Their Biological Activity

Several fluorinated pyrimidine analogs are in widespread clinical use, each with distinct metabolic activation pathways and pharmacological profiles.

2.1. 5-Fluorouracil (5-FU)

As the parent compound of this class, 5-FU is intracellularly converted to its active metabolites: FdUMP, FdUTP, and FUTP. Its primary mechanism of action is the inhibition of thymidylate synthase by FdUMP.[1]

2.2. Capecitabine

Capecitabine is an orally bioavailable prodrug of 5-FU. It undergoes a three-step enzymatic conversion to 5-FU, with the final step being catalyzed by thymidine phosphorylase, an enzyme often found at higher concentrations in tumor tissues. This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.

2.3. Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog. After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it exerts its cytotoxic effects through multiple mechanisms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.

2.4. Trifluridine/Tipiracil (TAS-102)

This combination drug consists of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA, leading to DNA dysfunction. Tipiracil prevents the rapid degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[2]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of various fluorinated pyrimidine analogs.

Table 1: In Vitro Cytotoxicity of Fluorinated Pyrimidine Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
5-FluorouracilSW480Colorectal Cancer4.90 ± 0.83
CapecitabineMCF-7Breast CancerNot directly cytotoxic; acts as a prodrug
GemcitabinePANC-1Pancreatic CancerVaries significantly with exposure time
TrifluridineHCT-116Colorectal CancerVaries with tipiracil co-administration
Novel Pyrimidine-Morpholine Hybrid (2g)SW480Colorectal Cancer5.10 ± 2.12
Novel Pyrimidine-Morpholine Hybrid (2g)MCF-7Breast Cancer19.60 ± 1.13
5'-deoxy-5'-chloro-FUrdL1210Leukemia-
5'-O-mesyl-FUrdL1210Leukemia-
5'-deoxy-5'-fluoro-FUrdL1210Leukemia-

Note: IC50 values can vary significantly between studies depending on the experimental conditions (e.g., exposure time, cell density).

Table 2: In Vivo Efficacy of Fluorinated Pyrimidine Analogs in Xenograft Models

CompoundXenograft ModelCancer TypeTreatment RegimenTumor Growth Inhibition (%)Survival Benefit
CapecitabineKPL-4Breast Cancer400 mg/kg, p.o., qd84Increased lifespan by 159%
GemcitabinePancreatic Cancer PDXPancreatic Cancer100 mg/kg, twice weeklySignificant reduction in tumor volume-
Trifluridine/Tipiracil + BevacizumabSW48Colorectal Cancer-Significantly better than monotherapy-
5'-deoxy-5'-chloro-FUrdL1210Leukemia--64% increase in lifespan
5'-O-mesyl-FUrdL1210Leukemia--58% increase in lifespan
5'-deoxy-5'-fluoro-FUrdL1210Leukemia--58% increase in lifespan

Note: In vivo efficacy data is highly dependent on the specific xenograft model, treatment schedule, and dosage.

Signaling Pathways Affected by Fluorinated Pyrimidine Analogs

4.1. p53 Signaling Pathway

5-FU has been shown to activate the p53 tumor suppressor pathway. One mechanism involves 5-FU-induced ribosomal stress, where ribosomal proteins such as L5, L11, and L23 are released from the ribosome. These free ribosomal proteins can then bind to and inhibit MDM2, a negative regulator of p53. This inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[1][3]

p53_Activation_by_5FU 5-FU 5-FU Ribosomal_Stress Ribosomal_Stress 5-FU->Ribosomal_Stress Free_Ribosomal_Proteins Free Ribosomal Proteins (L5, L11, L23) Ribosomal_Stress->Free_Ribosomal_Proteins MDM2 MDM2 Free_Ribosomal_Proteins->MDM2 p53 p53 MDM2->p53 Inhibition of degradation Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

5-FU induced p53 activation via ribosomal stress.

4.2. MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers and can contribute to resistance to chemotherapy, including 5-FU.[4] For instance, in colorectal cancer, activation of the p38 MAPK pathway has been associated with cellular responses to 5-FU, and its inhibition can correlate with decreased apoptosis and increased resistance.

MAPK_ERK_Resistance Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Drug_Resistance 5-FU Resistance Proliferation_Survival->Drug_Resistance

MAPK/ERK pathway in cell survival and drug resistance.

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of anticancer drugs on cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the fluorinated pyrimidine analog for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Adhere_Overnight Allow cells to adhere overnight Seed_Cells->Adhere_Overnight Add_Drug Add drug at various concentrations Adhere_Overnight->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow of an in vitro cytotoxicity (MTT) assay.

5.2. Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that accompanies the conversion of the cofactor.

Principle: The oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the TS-catalyzed reaction leads to an increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing dithiothreitol, EDTA, the enzyme source (purified TS or cell lysate), and the fluoropyrimidine inhibitor at various concentrations.

  • Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the inhibition constant (Ki) of the fluoropyrimidine metabolite.

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of fluorinated pyrimidine analogs in a mouse xenograft model.[5]

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells from culture and inject them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[5]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the fluorinated pyrimidine analog and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition and assess any survival benefit.

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_data_collection Data Collection cluster_final_analysis Analysis Prepare_Cells Prepare cancer cell suspension Inject_Mice Subcutaneously inject cells into mice Prepare_Cells->Inject_Mice Monitor_Tumor_Growth Monitor tumor growth (calipers) Inject_Mice->Monitor_Tumor_Growth Randomize Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize Administer_Drug Administer drug and vehicle control Randomize->Administer_Drug Measure_Tumor_Body_Weight Measure tumor volume and body weight Administer_Drug->Measure_Tumor_Body_Weight Euthanize_Excise Euthanize mice and excise tumors Measure_Tumor_Body_Weight->Euthanize_Excise Analyze_Data Analyze tumor growth inhibition & survival Euthanize_Excise->Analyze_Data Further_Analysis Perform further tumor analysis (optional) Analyze_Data->Further_Analysis

General workflow for an in vivo xenograft efficacy study.

Novel Fluorinated Pyrimidine Analogs

Research into novel fluorinated pyrimidine analogs is ongoing, with the aim of improving efficacy, overcoming resistance, and reducing toxicity. Recent efforts have focused on creating hybrid molecules that combine the fluoropyrimidine scaffold with other pharmacophores. For example, novel pyrimidine-morpholine hybrids have been synthesized and shown to possess potent cytotoxic activity against colorectal and breast cancer cell lines.[6] Other strategies include the synthesis of C5-substituted and 5'-substituted fluoropyrimidine nucleosides to enhance their biological activity and prodrug properties.[7][8]

Conclusion

Fluorinated pyrimidine analogs remain a vital component of anticancer therapy. A thorough understanding of their mechanisms of action, biological activities, and the experimental methods used for their evaluation is essential for the development of new and improved therapeutic strategies. This guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Role of 4,6-Dihydroxy-2-methylpyrimidine as a Versatile Precursor in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was "5-Fluoro-2-methylpyrimidine-4,6-diol". However, extensive research indicates that this compound is not commonly cited in scientific literature. It is highly probable that the intended compound was the structurally similar and widely utilized precursor, 4,6-dihydroxy-2-methylpyrimidine . This technical guide will, therefore, focus on the synthesis and applications of this non-fluorinated analogue.

Introduction

4,6-Dihydroxy-2-methylpyrimidine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its reactive dihydroxy functionality allows for versatile chemical modifications, making it a valuable starting material for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth overview of its role as a synthesis precursor, with a focus on its application in the development of pharmaceuticals, including the anticancer drug Dasatinib, as well as its potential in the synthesis of agrochemicals and nucleoside analogues.

Data Presentation: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine and its Chlorination

The synthesis of 4,6-dihydroxy-2-methylpyrimidine and its subsequent conversion to the key intermediate, 4,6-dichloro-2-methylpyrimidine, are critical first steps in many synthetic pathways. The following tables summarize the quantitative data from representative experimental protocols.

Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Reactant 1Reactant 2Base/SolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl malonate (0.1 mol)Acetamidine hydrochloride (0.1 mol)Sodium methoxide (0.34 mol) / Methanol18-25486[1]
Diethyl malonateAcetamidinium chlorideSodium ethoxide / Absolute ethanolReflux385

Table 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Starting MaterialChlorinating AgentSolvent/AdditiveTemperature (°C)Time (h)Yield (%)Reference
4,6-dihydroxy-2-methylpyrimidine (0.08 mol)Triphosgene (0.2 mol)Dichloroethane / N,N-diethylanilineReflux6-892[2]
4,6-dihydroxy-2-methylpyrimidine (0.04 mol)Thionyl chloride (0.16 mol)Acetonitrile80394[3]
4,6-dihydroxy-2-methylpyrimidinePhosgeneQuaternary ammonium/phosphonium saltNot specifiedNot specifiedNot specified[4]
4,6-dihydroxy-2-methylpyrimidinePOCl3 / PCl5N-Methyl-2-Pyrrolidone100-1202-5Not specified[5]

Experimental Protocols

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine[1]
  • Materials:

    • Methanol (150 mL)

    • Sodium methoxide (18.4 g, 0.34 mol)

    • Dimethyl malonate (13.2 g, 0.1 mol)

    • Acetamidine hydrochloride (9.45 g, 0.1 mol)

    • 4 mol/L Hydrochloric acid

    • Ice

  • Procedure:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, add methanol (150 mL) and cool in an ice bath.

    • While stirring, add sodium methoxide (18.4 g).

    • Once the sodium methoxide has dissolved, add dimethyl malonate (13.2 g) and acetamidine hydrochloride (9.45 g).

    • Remove the ice bath and warm the reaction mixture to 18-25 °C.

    • Stir the reaction for 4 hours. The solution will become a creamy white suspension.

    • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

    • Add 50 mL of water to dissolve the residue.

    • Adjust the pH to 1-2 with 4 mol/L hydrochloric acid. A white solid will precipitate.

    • Stir the suspension at 0 °C for 4 hours to complete crystallization.

    • Collect the solid by suction filtration.

    • Wash the solid successively with ice-cold water and ice-cold methanol (0-5 °C).

    • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine (10.8 g, 86% yield).

Synthesis of 4,6-Dichloro-2-methylpyrimidine[3]
  • Materials:

    • 4,6-Dihydroxy-2-methylpyrimidine (10 g, 0.08 mol)

    • N,N-Diethylaniline (29.8 g, 0.2 mol)

    • 1,2-Dichloroethane (100 mL)

    • Triphosgene (83 g, 0.2 mol)

    • 4 mol/L Hydrochloric acid

    • Anhydrous sodium sulfate

    • Activated carbon

  • Procedure:

    • In a 250 mL three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine (10 g), N,N-diethylaniline (29.8 g), and 1,2-dichloroethane (60 mL).

    • Heat the mixture to reflux.

    • Slowly add a solution of triphosgene (83 g) in 1,2-dichloroethane (40 mL).

    • Continue to reflux the reaction mixture for 6 hours.

    • Cool the reaction mixture and wash it successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and another 100 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a faint yellow solid.

    • Recrystallize the solid from 50 mL of 1,2-dichloroethane and decolorize with activated carbon.

    • Filter and dry to obtain 4,6-dichloro-2-methylpyrimidine as a light yellow solid (12 g, 92% yield).

Mandatory Visualizations

Synthesis Workflows

G cluster_synthesis Synthesis of 4,6-Dihydroxy-2-methylpyrimidine cluster_chlorination Chlorination to 4,6-Dichloro-2-methylpyrimidine Dimethyl malonate Dimethyl malonate Reaction_1 Condensation Dimethyl malonate->Reaction_1 Acetamidine HCl Acetamidine HCl Acetamidine HCl->Reaction_1 NaOCH3 / MeOH NaOCH3 / MeOH NaOCH3 / MeOH->Reaction_1 Product_1 4,6-Dihydroxy-2-methylpyrimidine Reaction_1->Product_1 Product_1_ref 4,6-Dihydroxy-2-methylpyrimidine Reaction_2 Chlorination Product_1_ref->Reaction_2 Triphosgene Triphosgene Triphosgene->Reaction_2 DCE / Et3N DCE / Et3N DCE / Et3N->Reaction_2 Product_2 4,6-Dichloro-2-methylpyrimidine Reaction_2->Product_2

Caption: Synthesis of 4,6-dihydroxy-2-methylpyrimidine and its subsequent chlorination.

Application in Dasatinib Synthesis

G Start 4,6-Dichloro-2-methylpyrimidine Intermediate_1 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Start->Intermediate_1 Nucleophilic Substitution Dasatinib Dasatinib Intermediate_1->Dasatinib Nucleophilic Substitution Reagent_1 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Reagent_1->Intermediate_1 Reagent_2 1-(2-hydroxyethyl)piperazine Reagent_2->Dasatinib G Dasatinib Dasatinib BCR-ABL BCR-ABL Kinase Dasatinib->BCR-ABL Inhibits Proliferation Cell Proliferation & Survival Dasatinib->Proliferation Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK, PI3K/Akt) BCR-ABL->Downstream Activates Downstream->Proliferation Promotes

References

5-Fluoro-2-methylpyrimidine-4,6-diol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-2-methylpyrimidine-4,6-diol derivatives, a class of compounds with significant potential in medicinal chemistry. While direct research on this specific scaffold is emerging, this document synthesizes information from structurally related pyrimidine and fluoropyrimidine analogs to highlight their potential applications, synthetic strategies, and biological evaluation. The pyrimidine core is a cornerstone in numerous biological processes, making its derivatives a fertile ground for the development of novel therapeutics.[1][2][3] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, a well-established strategy in drug design.[4]

Core Structure and Potential Applications

The this compound scaffold combines the key features of a pyrimidine ring, a fluorine substituent at the 5-position, a methyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions. This unique combination of functional groups suggests potential for these derivatives to act as enzyme inhibitors, anticancer agents, and antimicrobials.

Pyrimidine derivatives are known to possess a wide array of biological activities, including:

  • Anticancer: Many pyrimidine analogs, most notably 5-Fluorouracil (5-FU), are established anticancer agents that function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[3][5]

  • Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal compounds.[2][6]

  • Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[3][6]

  • Antiviral: Several antiviral drugs are based on modified pyrimidine nucleosides.[2]

The derivatives of this compound are hypothesized to leverage these activities, with the fluorine and methyl groups providing opportunities for modulating potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold

A plausible synthetic route would involve the reaction of a fluorinated 1,3-dicarbonyl compound, such as ethyl 2-fluoro-3-oxobutanoate, with acetamidine hydrochloride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethyl 2-fluoro-3-oxobutanoate C Base (e.g., Sodium Ethoxide) Ethanol, Reflux A->C B Acetamidine hydrochloride B->C D This compound C->D Cyclocondensation G cluster_pathway Thymidylate Synthesis Pathway cluster_inhibition Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA Inhibitor This compound Derivative (Metabolite) Inhibitor->TS Inhibition G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Tautomeric Landscape of 5-Fluoro-2-methylpyrimidine-4,6-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and quantitative data for the tautomeric forms of 5-Fluoro-2-methylpyrimidine-4,6-diol are not extensively available in the public domain. This guide provides a comprehensive overview based on the established principles of tautomerism in analogous pyrimidine systems, computational predictions, and standard analytical methodologies. The quantitative data presented herein is illustrative and intended to exemplify how such information would be structured.

Introduction to Tautomerism in Pyrimidine-4,6-diol Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology. Pyrimidine derivatives, particularly those with hydroxyl substituents, are known to exist as a mixture of tautomeric forms. The position of the equilibrium is sensitive to various factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2]

For pyrimidine-4,6-diol and its analogs, the predominant tautomeric equilibria are of the keto-enol and amine-imine type. These transformations involve the migration of a proton, typically between a nitrogen and an oxygen or nitrogen atom.[3] Understanding the tautomeric preferences of a molecule like this compound is crucial as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Potential Tautomeric Forms of this compound

Based on the core structure of pyrimidine-4,6-diol, this compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the diol, keto-enol, and diketo forms. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 2-position will influence the relative stability of these tautomers.[4][5]

The principal tautomeric forms are depicted below:

Caption: Potential tautomeric forms of this compound.

Predicted Relative Stabilities

While experimental data is lacking, computational studies on similar pyrimidine systems can provide insights into the likely tautomeric preferences.

  • Diol Form (Aromatic): This form benefits from the aromaticity of the pyrimidine ring.

  • Keto-enol and Diketo Forms: In many hydroxypyrimidines, the keto forms are significantly more stable, especially in polar solvents.[3] The strong C=O bond in the keto form is often energetically more favorable than the C=C bond in the enol form.[6] The electron-withdrawing nature of the fluorine atom at the 5-position is expected to increase the acidity of the N-H protons, potentially favoring the diketo tautomer.[5]

Quantitative Data on Tautomeric Equilibria (Illustrative)

The following tables present hypothetical quantitative data for the tautomeric equilibria of this compound in different solvents, as would be determined by methods like NMR spectroscopy or UV-Vis spectrophotometry.

Table 1: Illustrative Tautomer Distribution at Equilibrium (298 K)

SolventTautomerMole Fraction (%)Equilibrium Constant (KT)
Water Diol< 1Diketo/Diol > 100
Keto-enol5Diketo/Keto-enol = 19
Diketo95
DMSO Diol2Diketo/Diol = 44.5
Keto-enol10Diketo/Keto-enol = 8.9
Diketo89
Chloroform Diol5Diketo/Diol = 17
Keto-enol15Diketo/Keto-enol = 5
Diketo85

Table 2: Illustrative Thermodynamic Parameters for Tautomerization

TautomerizationSolventΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Diol ⇌ Diketo Water-12.0-15.0-10.1
Keto-enol ⇌ Diketo Water-7.3-9.0-5.7
Diol ⇌ Diketo Chloroform-7.1-9.5-8.1
Keto-enol ⇌ Diketo Chloroform-4.0-5.5-5.0

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and crystallographic techniques, supported by computational chemistry, is typically employed to study tautomeric equilibria.

Synthesis of 2-methyl-4,6-dihydroxypyrimidine

A common route to the core structure involves the condensation of acetamidine with a malonic ester.

  • Reaction: Acetamidine hydrochloride is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.

  • Procedure:

    • Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide.

    • Diethyl malonate and acetamidine hydrochloride are added to the solution.

    • The mixture is refluxed for several hours.

    • After cooling, the resulting precipitate is collected by filtration.

    • The product is purified by recrystallization.

Note: The subsequent fluorination at the 5-position would require a specialized fluorinating agent and reaction conditions, which are beyond the scope of this generalized guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitatively assessing tautomeric mixtures in solution.[7][8][9]

  • Objective: To identify and quantify the different tautomers in solution.

  • Protocol:

    • Prepare solutions of this compound in various deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) at a concentration of approximately 10-20 mg/mL.

    • Acquire ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

    • Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the sites of tautomerization (C4, C5, C6, and the N atoms) will be particularly informative.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • Calculate the mole fraction of each tautomer from the relative integrals. The equilibrium constant (KT) can then be determined.[7]

    • Variable temperature NMR studies can be performed to determine thermodynamic parameters (ΔH° and ΔS°).

X-ray Crystallography

This technique provides the definitive structure of the tautomer present in the solid state.[10][11]

  • Objective: To determine the molecular structure of the most stable tautomer in the crystalline form.

  • Protocol:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

    • Mount a selected crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model to obtain precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[12][13]

  • Objective: To determine the tautomeric ratio in different solvents and at different pH values.

  • Protocol:

    • Prepare dilute solutions of the compound in a range of solvents with varying polarities.

    • Record the UV-Vis absorption spectrum for each solution.

    • Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum (λmax), which can indicate the presence of different tautomers.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectra.[15]

  • Objective: To calculate the relative energies of the potential tautomers and to predict their spectroscopic properties.

  • Protocol:

    • Build the 3D structures of all plausible tautomers.

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Calculate the relative Gibbs free energies to predict the tautomer population at equilibrium.

    • Simulate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for each tautomer to compare with experimental data.

Workflow and Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation cluster_report Final Report synthesis Synthesis of This compound purification Purification (Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 15N, 19F) purification->nmr xray X-ray Crystallography purification->xray uvvis UV-Vis Spectroscopy purification->uvvis comp Computational Modeling (DFT) purification->comp quant Tautomer Quantification (Equilibrium Constants) nmr->quant structure Solid-State Structure xray->structure uvvis->quant comp->quant comp->structure thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) quant->thermo report Technical Guide / Whitepaper quant->report thermo->report structure->report

Caption: Hypothetical workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on analogous systems, it is predicted to exist predominantly in the diketo form in polar solvents, with the keto-enol and diol forms present in a dynamic equilibrium. A comprehensive understanding of this equilibrium requires a multi-faceted approach combining synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling. The methodologies and predictive insights provided in this guide serve as a robust framework for researchers and drug development professionals to investigate the tautomeric landscape of this and related pyrimidine derivatives, ultimately aiding in the rational design of novel therapeutic agents.

References

The Genesis of a Pillar in Chemotherapy: A Technical Guide to the Historical Development of Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of 5-fluorouracil (5-FU) in 1957 by Heidelberger, Duschinsky, and their colleagues marked a watershed moment in the history of oncology.[1][2][3][4][5] This seminal event was not merely the synthesis of a new molecule but the dawn of a new era in cancer treatment, establishing the fluoropyrimidines as a cornerstone of chemotherapy for solid tumors. The journey from the initial, challenging synthesis of 5-FU to the development of sophisticated, orally available prodrugs like capecitabine is a compelling narrative of chemical ingenuity and a relentless pursuit of improved therapeutic outcomes. This in-depth technical guide traces the historical evolution of fluoropyrimidine synthesis, providing a detailed examination of key synthetic methodologies, experimental protocols, and the logical progression of drug design that has shaped this critical class of anticancer agents.

The Dawn of a New Era: The First Synthesis of 5-Fluorouracil (5-FU)

The initial synthesis of 5-fluorouracil was a multi-step process that began with the challenge of introducing a fluorine atom into the pyrimidine ring. The landmark 1957 paper by Duschinsky, Pleven, and Heidelberger detailed a method starting from ethyl fluoroacetate.

A logical overview of the initial synthetic era is presented below:

Historical_Development_of_Fluoropyrimidine_Synthesis cluster_0 Early 5-FU Synthesis (1957) cluster_1 Direct Fluorination Approaches cluster_2 Development of Prodrugs A Ethyl Fluoroacetate C Condensation (Potassium Ethoxide) A->C B Ethyl Formate B->C D Hydroxymethylenefluoroacetic Ester Enolate C->D F Cyclization D->F E S-methylisothiourea E->F G 2-Methylthio-4-hydroxy-5-fluoropyrimidine F->G H Hydrolysis (Hydrochloric Acid) G->H I 5-Fluorouracil (5-FU) H->I N 5-Fluorouracil (5-FU) J Uracil L Direct Fluorination J->L K Elemental Fluorine (F2) or Trifluoromethyl Hypofluorite K->L M 5-Fluorouracil (5-FU) L->M O Alkylation / Modification N->O Q Multi-step Synthesis (from D-Ribose) N->Q P Tegafur O->P R Capecitabine Q->R

A high-level overview of the historical development of fluoropyrimidine synthesis.
Experimental Protocol: Original Synthesis of 5-Fluorouracil

The initial synthesis of 5-fluorouracil involved the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[6]

Step 1: Synthesis of Hydroxymethylenefluoroacetic Ester Enolate

  • Reactants: Ethyl fluoroacetate, Ethyl formate, Potassium ethoxide.

  • Procedure: Ethyl fluoroacetate is condensed with ethyl formate in the presence of potassium ethoxide.[6]

  • Yield: Not explicitly stated in the initial reports.

Step 2: Synthesis of 2-Methylthio-4-hydroxy-5-fluoropyrimidine

  • Reactants: Hydroxymethylenefluoroacetic ester enolate, S-methylisothiourea.

  • Procedure: The enolate from Step 1 is cyclized by reacting it with S-methylisothiourea.[6]

  • Yield: Not explicitly stated in the initial reports.

Step 3: Hydrolysis to 5-Fluorouracil

  • Reactant: 2-Methylthio-4-hydroxy-5-fluoropyrimidine, Hydrochloric acid.

  • Procedure: The intermediate from Step 2 is hydrolyzed with hydrochloric acid to yield 5-fluorouracil.[6]

  • Yield: The overall yield from ethyl monofluoroacetate was reported to be between 18-30%.[7]

Advancements in 5-FU Synthesis: The Rise of Direct Fluorination

The original multi-step synthesis of 5-FU was cumbersome and gave low yields. This spurred research into more direct and efficient methods. A significant advancement was the direct fluorination of uracil using elemental fluorine or other fluorinating agents.

The direct fluorination pathway is a more streamlined approach:

Direct_Fluorination_of_Uracil cluster_0 Direct Fluorination of Uracil Uracil Uracil Reaction Reaction in a suitable solvent (e.g., Acetic Acid, Trifluoroacetic Acid) Uracil->Reaction Fluorinating_Agent Fluorinating Agent (e.g., F2, Acetylhypofluorite) Fluorinating_Agent->Reaction Quenching Quenching & Work-up Reaction->Quenching FU 5-Fluorouracil Quenching->FU

A simplified workflow for the direct fluorination of uracil to produce 5-FU.
Experimental Protocol: Direct Fluorination of Uracil with Elemental Fluorine

This method offers a more direct route to 5-FU, though it requires careful handling of highly reactive elemental fluorine.

  • Reactants: Uracil, Elemental Fluorine (diluted in an inert gas like nitrogen), Solvent (e.g., acetic acid, anhydrous hydrofluoric acid).[6][7]

  • Procedure: A solution or suspension of uracil in a suitable solvent is reacted with a diluted stream of elemental fluorine. The reaction temperature is carefully controlled, often at low temperatures (e.g., -10°C to 5°C).[6][7] The reaction is monitored until the starting material is consumed. The product is then isolated through quenching, separation, and purification.

  • Quantitative Data:

ReactantsSolventTemperaturePressureMolar Ratio (F2:Uracil)YieldPurityReference
Uracil, Fluorine/Nitrogen (20 mol%)Anhydrous HF0°C0.1 MPa1.2:186.7%98.6%[6]
Uracil, Fluorine/Nitrogen (20 mol%)Trifluoroacetic Acid-10°C0.3 MPa1.2:189.4%99.2%[6]
Uracil, FluorineAcetic AcidNot specifiedNot specifiedNot specified~6.1%Not specified[7]
Uracil, Acetylhypofluorite (¹⁸F-labeled)Not specifiedNot specifiedNot specifiedNot specified20-30%Not specified[8]

The Prodrug Revolution: Enhancing Oral Bioavailability and Tumor Selectivity

Despite its efficacy, 5-FU suffers from poor and erratic oral absorption and a narrow therapeutic index. This led to the development of prodrugs designed to be absorbed intact and then converted to 5-FU in the body, ideally with some degree of tumor selectivity.

Tegafur: The First Generation Oral Prodrug

Tegafur, a prodrug of 5-FU, was synthesized to improve oral bioavailability. It is converted to 5-FU in the liver.

Several methods for the synthesis of tegafur have been developed. One common approach involves the alkylation of 5-fluorouracil.

  • Method 1: DBU-mediated Alkylation

    • Reactants: 5-Fluorouracil, 2-Acetoxytetrahydrofuran, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Procedure: 5-Fluorouracil is reacted with 2-acetoxytetrahydrofuran in the presence of DBU at elevated temperatures (e.g., 90°C). The resulting product mixture is then treated with aqueous ethanol.[9]

    • Yield: 72% (two-step process).

  • Method 2: Microwave-assisted Synthesis

    • Reactants: 5-Fluorouracil, 2,3-Dihydrofuran, Ethanol, CuCl₂.

    • Procedure: 2,3-Dihydrofuran and ethanol are reacted in the presence of CuCl₂ under microwave irradiation. 5-Fluorouracil is then added, and the reaction continues under microwave irradiation. The product is isolated after distillation and recrystallization.[10]

    • Quantitative Data:

5-FU:2,3-Dihydrofuran (molar ratio)Microwave PowerTemperatureReaction TimeYieldReference
3:10500W110°C1 hour70%[10]
3:10200W130°C1 hour61%
3:10400W60°CNot specified15%
Capecitabine: A Rationally Designed, Tumor-Activated Prodrug

Capecitabine represents a significant advancement in fluoropyrimidine therapy. It is an orally administered prodrug that is converted to 5-FU through a three-step enzymatic cascade, with the final, activating step occurring preferentially in tumor tissue.

The multi-step synthesis of capecitabine is a complex process, typically starting from D-ribose. A key intermediate in this synthesis is 1,2,3-triacetyl-5-deoxy-D-ribose.

The synthetic pathway to capecitabine highlights the complexity of modern drug synthesis:

Capecitabine_Synthesis_Pathway cluster_0 Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose cluster_1 Synthesis of Silylated N4-pentyloxycarbonyl-5-fluorocytosine cluster_2 Coupling and Deprotection to form Capecitabine D_Ribose D-Ribose Ketalization Ketalization D_Ribose->Ketalization Esterification_Reduction Esterification, Reduction Ketalization->Esterification_Reduction Hydrolysis_Acylation Hydrolysis, Acylation Esterification_Reduction->Hydrolysis_Acylation Intermediate_1 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose Hydrolysis_Acylation->Intermediate_1 Coupling Coupling (e.g., SnCl4) Intermediate_1->Coupling Fluorocytosine 5-Fluorocytosine Reaction_1 Reaction with Pyridine Fluorocytosine->Reaction_1 N_Pentyl_Chloroformate n-Pentyl Chloroformate N_Pentyl_Chloroformate->Reaction_1 Intermediate_2 N4-pentyloxycarbonyl-5-fluorocytosine Reaction_1->Intermediate_2 Silylation Silylation (HMDS, TMS-Cl) Intermediate_2->Silylation Intermediate_3 Silylated N4-pentyloxycarbonyl-5-fluorocytosine Silylation->Intermediate_3 Intermediate_3->Coupling Intermediate_4 Protected Capecitabine Coupling->Intermediate_4 Saponification Saponification / Deprotection Intermediate_4->Saponification Capecitabine Capecitabine Saponification->Capecitabine

A simplified representation of a multi-step synthesis pathway for capecitabine.

The synthesis of capecitabine is a multi-step process with several reported variations. A general overview of a common synthetic route is provided below.

Step 1: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose

  • Starting Material: D-ribose.

  • Procedure: This intermediate is typically prepared from D-ribose through a series of reactions including ketalization, esterification, reduction, hydrolysis, and acylation.[11][12][13]

  • Yield: Overall yields of around 30-60% from D-ribose have been reported.[11][13]

Step 2: Synthesis of 2',3'-O-diacetyl-5'-deoxy-5-fluorocytidine

  • Reactants: 5-Fluorocytosine, 5-deoxy-triacetyl-ribose, Trimethylsilyl trifluoromethanesulfonate (catalyst).

  • Procedure: 5-Fluorocytosine is reacted with 5-deoxy-triacetyl-ribose in an anhydrous solvent in the presence of a catalyst.[14]

  • Yield: 82.6%.[14]

Step 3: N4-Pentyloxycarbonylation and Deprotection

  • Reactants: 2',3'-O-diacetyl-5'-deoxy-5-fluorocytosine, n-pentyl chloroformate.

  • Procedure: The intermediate from the previous step is reacted with n-pentyl chloroformate, followed by saponification (hydrolysis of the acetyl groups) to yield capecitabine.[11]

  • Overall Yield: A total yield of 25.0% for the entire synthesis from D-ribose has been reported.[11]

Key Intermediates in Fluoropyrimidine Synthesis

The synthesis of more complex fluoropyrimidines often relies on key chemical intermediates.

2,4-Dichloro-5-fluoropyrimidine

This is a versatile intermediate used in the synthesis of various fluoropyrimidine derivatives.

  • Starting Material: 5-Fluorouracil (or 5-fluoropyrimidine-2,4-diol).

  • Reactants: 5-Fluorouracil, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (DMA).[15][16][17]

  • Procedure: 5-Fluorouracil is heated with phosphorus oxychloride in the presence of N,N-dimethylaniline. The reaction mixture is then quenched, and the product is extracted and purified.

  • Quantitative Data:

5-FU:POCl₃ (molar ratio)5-FU:DMA (molar ratio)TemperatureReaction TimeYieldReference
1:101:1.5114°C2 hours92.2%[16]
1:2.51:2~100°C~9 hours~95%[15][17]

Conclusion

The historical development of fluoropyrimidine synthesis is a testament to the power of medicinal chemistry to address clinical challenges. From the foundational synthesis of 5-FU to the rational design of orally active, tumor-targeted prodrugs like capecitabine, each step in this journey has been driven by a deeper understanding of chemical principles and biological pathways. The synthetic routes outlined in this guide, from the early, low-yielding methods to more refined and efficient modern protocols, illustrate a continuous process of innovation. For researchers and professionals in drug development, this history offers not only a practical guide to the synthesis of these vital medicines but also a source of inspiration for the continued evolution of cancer chemotherapy. The quest for more selective, potent, and less toxic anticancer agents is ongoing, and the legacy of fluoropyrimidine synthesis will undoubtedly continue to inform and inspire future discoveries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed proposed synthetic protocol for 5-Fluoro-2-methylpyrimidine-4,6-diol, a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The presence of a fluorine atom at the C5 position can significantly alter the compound's biological activity, metabolic stability, and physicochemical properties, making it an interesting scaffold for the design of novel therapeutics, particularly as an antimetabolite or an enzyme inhibitor.

The proposed synthesis is a two-step process commencing with the preparation of diethyl fluoromalonate, followed by a cyclocondensation reaction with acetamidine to yield the target compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl fluoromalonate cluster_1 Step 2: Cyclocondensation A Diethyl malonate C Diethyl fluoromalonate A->C Fluorination B PhIO, Et3N·5HF DCE, 70°C, 24h B->C D Diethyl fluoromalonate G This compound D->G Condensation E Acetamidine hydrochloride E->G F Sodium methoxide Methanol, Reflux F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl fluoromalonate

This protocol is adapted from a known procedure for the fluorination of malonic esters.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl malonateC₇H₁₂O₄160.171.60 g10
Iodosylbenzene (PhIO)C₆H₅IO220.015.50 g25
Triethylamine pentahydrofluoride (Et₃N·5HF)(C₂H₅)₃N·5HF201.248.00 g~40
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9620 mL-
Sodium bicarbonate (aq. solution)NaHCO₃84.01As needed-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~100 mL-
Brine (saturated NaCl solution)NaCl58.4420 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • In a Teflon reaction tube, combine iodosylbenzene (5.50 g, 25 mmol), triethylamine pentahydrofluoride (8.00 g, ~40 mmol), and 10 mL of 1,2-dichloroethane.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of diethyl malonate (1.60 g, 10 mmol) in 10 mL of 1,2-dichloroethane to the reaction mixture.

  • Seal the reaction tube and heat it to 70°C with continuous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature and carefully neutralize it with an aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to yield diethyl fluoromalonate.

Expected Yield: Based on analogous reactions, a yield of approximately 85% can be anticipated.[1]

Step 2: Synthesis of this compound

This protocol is a proposed adaptation based on the standard synthesis of pyrimidine-4,6-diols from malonic esters and amidines.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl fluoromalonateC₇H₁₁FO₄178.161.78 g10
Acetamidine hydrochlorideC₂H₇ClN₂94.540.95 g10
Sodium methoxideCH₃ONa54.021.08 g20
MethanolCH₃OH32.0450 mL-
Hydrochloric acid (conc.)HCl36.46As needed-
Deionized waterH₂O18.02As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.08 g, 20 mmol) in 50 mL of anhydrous methanol.

  • To this solution, add acetamidine hydrochloride (0.95 g, 10 mmol) and stir until it dissolves.

  • Add diethyl fluoromalonate (1.78 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting solid residue in a minimum amount of water.

  • Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain this compound.

Expected Outcome: The final product is expected to be a solid. Further characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry is required to confirm the structure and purity.

Signaling Pathway Context: Potential as a Thymidylate Synthase Inhibitor

Fluorinated pyrimidines, such as the well-known anticancer drug 5-fluorouracil (5-FU), often exert their therapeutic effects by inhibiting thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The proposed compound, this compound, shares structural similarities with the active metabolites of 5-FU and could potentially act as a TS inhibitor after intracellular conversion to its corresponding nucleotide.

TS_Inhibition cluster_pathway Thymidylate Synthesis Pathway cluster_inhibition Inhibition Mechanism dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis TS->dTMP Methylation DHF Dihydrofolate TS->DHF CH2THF N5,N10-Methylene- tetrahydrofolate CH2THF->TS Target_Metabolite 5-Fluoro-2-methyl- deoxyuridine monophosphate (hypothesized active form) Inhibition Inhibition Inhibition->TS

Caption: Potential mechanism of action via thymidylate synthase inhibition.

References

Application Notes and Protocols for the Characterization of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-methylpyrimidine-4,6-diol is a fluorinated pyrimidine derivative of interest in pharmaceutical research and development. As with any compound intended for therapeutic use, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Disclaimer: The following protocols are provided as a guideline and are based on established methods for the analysis of related pyrimidine derivatives, such as 5-fluorouracil. Optimization of these methods for this compound is highly recommended.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound (CAS: 1598-63-6) is presented below.

PropertyValueReference
Molecular Formula C₅H₅FN₂O₂[1]
Molecular Weight 144.10 g/mol [1]
Melting Point >310 ºC[1]
Solubility Sparingly soluble (32 g/L at 25 ºC) (calculated)[1]
Density 1.59 ± 0.1 g/cm³ (20 ºC) (calculated)[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method with UV detection is a common approach for fluorinated pyrimidines.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample and to quantify the main component.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Materials:

  • This compound reference standard

  • Sample of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

Chromatographic Conditions (starting point):

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm (or as determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent if necessary for dissolution).

  • Prepare a sample solution of the test article at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Create a calibration curve using a series of dilutions of the reference standard. Quantify the sample by comparing its peak area to the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc_system HPLC System (Pump, Injector, Column, Detector) prep3->hplc_system Inject chromatogram Obtain Chromatogram hplc_system->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify & Assess Purity integration->quantification

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

NMR Experiments and Expected Observations:

ExperimentExpected Information
¹H NMR Signals for the methyl protons and any exchangeable hydroxyl protons. The pyrimidine ring proton (if present) may show coupling to the fluorine atom.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom, which may be coupled to nearby protons.

Data Analysis:

  • Chemical shifts (δ) will be reported in parts per million (ppm).

  • Coupling constants (J) will be reported in Hertz (Hz).

  • The combination of these spectra will allow for the complete assignment of the structure.

NMR Analysis Workflow Diagram

NMR_Workflow start Start sample_prep Dissolve Sample in Deuterated Solvent start->sample_prep acquire_spectra Acquire 1H, 13C, 19F NMR Spectra sample_prep->acquire_spectra process_data Process Data (FT, Phasing, Baseline Correction) acquire_spectra->process_data assign_signals Assign Chemical Shifts and Coupling Constants process_data->assign_signals structure_confirm Confirm Molecular Structure assign_signals->structure_confirm end End structure_confirm->end

Caption: Workflow for structural confirmation by NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or with direct infusion capabilities. Electrospray ionization (ESI) is a suitable ionization technique.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (to promote ionization)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to facilitate protonation in positive ion mode.

MS Parameters (starting point):

ParameterRecommended Setting
Ionization Mode ESI Positive and/or Negative
Scan Range m/z 50 - 500
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V (can be varied to induce fragmentation)

Data Analysis:

  • Full Scan MS: Look for the protonated molecule [M+H]⁺ in positive mode (expected m/z ≈ 145.04) or the deprotonated molecule [M-H]⁻ in negative mode (expected m/z ≈ 143.02).

  • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. The fragmentation pattern can be used to confirm the structure.

Mass Spectrometry Workflow Diagram

MS_Workflow sample_prep Prepare Dilute Sample Solution infusion Infuse into Mass Spectrometer sample_prep->infusion ionization Ionize Sample (e.g., ESI) infusion->ionization analysis Mass Analysis (Full Scan & MS/MS) ionization->analysis spectrum Obtain Mass Spectrum analysis->spectrum interpretation Interpret Spectrum (MW & Fragmentation) spectrum->interpretation

Caption: General workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Data Acquisition:

  • Place the KBr pellet or the ATR crystal with the sample in the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

Functional GroupApproximate Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3500 - 3200 (broad)
N-H stretch (pyrimidine ring)3200 - 3000
C-H stretch (methyl)2960 - 2850
C=O stretch (keto form)1700 - 1650
C=N, C=C stretch (ring)1650 - 1550
C-F stretch1100 - 1000

Data Analysis:

  • Compare the obtained spectrum with reference spectra of similar compounds to assign the characteristic absorption bands to their respective functional groups.

FTIR Analysis Workflow Diagram

FTIR_Workflow start Start sample_prep Prepare Sample (e.g., KBr Pellet or ATR) start->sample_prep acquire_spectrum Acquire IR Spectrum (4000-400 cm-1) sample_prep->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction) acquire_spectrum->process_spectrum assign_peaks Assign Characteristic Peaks to Functional Groups process_spectrum->assign_peaks confirm_groups Confirm Functional Groups assign_peaks->confirm_groups end End confirm_groups->end

Caption: Workflow for functional group analysis by FTIR spectroscopy.

References

Application Note: HPLC Analysis of 5-Fluoro-2-methylpyrimidine-4,6-diol Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylpyrimidine-4,6-diol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a selective and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound. The method is validated to ensure its accuracy, precision, and reliability, making it suitable for quality control in research and manufacturing environments.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and a buffered aqueous solution.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The analyte, being a polar pyrimidine derivative, will have a characteristic retention time under the specified conditions. Detection is achieved using a UV detector, as pyrimidine derivatives typically exhibit strong UV absorbance.[2] Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Materials and Methods

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Methanol (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 266 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the reference standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Purity Calculation

The purity of the sample is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms showed no interfering peaks at the retention time of the main analyte. Peak purity analysis was also performed using a DAD detector to confirm the homogeneity of the analyte peak.

Linearity

Linearity was assessed by preparing and analyzing a series of solutions of the reference standard over a concentration range of 50 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, and 150% of the nominal concentration).[4] The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
50485.2
75730.5
100980.1
1251225.8
1501478.3
Precision
  • Repeatability (Intra-day Precision): The repeatability of the method was determined by analyzing six separate preparations of the sample solution on the same day. The relative standard deviation (%RSD) of the purity results was calculated.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst and/or different equipment. The %RSD between the two days' results was determined.

Precision Type% Purity (Mean ± SD, n=6)%RSD
Repeatability 99.85 ± 0.080.08
Intermediate Precision 99.82 ± 0.100.10
Accuracy

Accuracy was determined by spiking the sample solution with known amounts of the reference standard at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery of the added standard was calculated.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4

Results and Discussion

A representative chromatogram of the this compound sample is shown below. The main peak is well-resolved from minor impurity peaks.

The validation results demonstrate that the developed HPLC method is specific, linear, precise, and accurate for the determination of the purity of this compound. The system suitability parameters were well within the acceptance criteria, indicating the reliability of the chromatographic system.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity analysis of this compound. The method is simple, rapid, and provides reliable results.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous Buffer & Acetonitrile) sst System Suitability Test (Inject Standard x5) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Sample Solution analysis Analyze Blank, Standard, and Sample Solutions prep_sample->analysis sst->analysis If SST Passes integration Integrate Peak Areas analysis->integration calculation Calculate % Purity integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

System_Suitability start Inject Standard Solution (n=5) check_tailing Tailing Factor ≤ 2.0? start->check_tailing check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes fail System Not Suitable Troubleshoot System check_tailing->fail No check_area_rsd %RSD of Peak Area ≤ 2.0%? check_plates->check_area_rsd Yes check_plates->fail No check_rt_rsd %RSD of Retention Time ≤ 1.0%? check_area_rsd->check_rt_rsd Yes check_area_rsd->fail No pass System Suitable Proceed with Analysis check_rt_rsd->pass Yes check_rt_rsd->fail No

References

1H and 13C NMR Data for 5-Fluoro-2-methylpyrimidine-4,6-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the nuclear magnetic resonance (NMR) data for the compound 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to the absence of publicly available experimental 1H and 13C NMR data for this specific molecule, this report outlines a generalized protocol for acquiring such data. This guide is intended to assist researchers in the characterization of this and structurally similar compounds, which are of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyrimidine scaffold in therapeutic agents.

Introduction

Predicted NMR Data

In the absence of experimental data, computational prediction methods can provide estimated chemical shifts. These predictions are useful for initial assessment but must be confirmed by experimental data.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃~2.2 - 2.5s-
OHVariablebr s-
NHVariablebr s-

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2~150 - 155
C-4~158 - 162 (d, ¹JCF)
C-5~135 - 140 (d, ²JCCF)
C-6~158 - 162 (d, ³JCCCF)
CH₃~20 - 25

Note: Predicted values are estimations and may vary significantly from experimental results. The carbon attached to fluorine (C-5) and its neighboring carbons will exhibit splitting due to C-F coupling.

Standard Experimental Protocol for NMR Data Acquisition

This section details a standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like pyrimidine-diols as it can solubilize the sample and allow for the observation of exchangeable protons (OH and NH). Other potential solvents include methanol-d₄ (CD₃OD) or water-d₂ (D₂O) with a suitable buffer.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. For aqueous solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) may be used.

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • Temperature: Set the experiment temperature, typically 298 K (25 °C).

¹H NMR Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters
  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS or DSS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Note: The molecule exists in tautomeric forms; the diol form is presented. The dashed lines indicate substituents on the pyrimidine ring.

Conclusion

While experimental 1H and 13C NMR data for this compound are not currently available in public databases, this document provides a comprehensive, standardized protocol for their acquisition and analysis. Accurate NMR characterization is a fundamental requirement for the use of this compound in further research, particularly in the fields of medicinal chemistry and drug development. The provided methodologies and predictive insights serve as a valuable resource for scientists working with this and related fluorinated pyrimidines. Researchers are encouraged to publish their experimental findings to contribute to the collective body of scientific knowledge.

Application of 5-Fluoro-2-methylpyrimidine-4,6-diol and its Analogs in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 5-Fluoro-2-methylpyrimidine-4,6-diol in proteomics research are not extensively documented, the broader class of fluorinated pyrimidines and related derivatives represents a cornerstone in chemical biology and proteomics. These scaffolds are utilized in various applications, from studying drug resistance mechanisms to the development of sophisticated chemical probes for activity-based protein profiling (ABPP) and targeting protein-protein interactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of pyrimidine-based compounds in proteomics.

Application Note 1: Quantitative Proteomics to Investigate Mechanisms of 5-Fluorouracil (5-FU) Resistance

Objective: To delineate cellular resistance mechanisms to the fluorinated pyrimidine analog 5-Fluorouracil (5-FU) by quantifying differential protein expression between sensitive and resistant cancer cell lines.

Background: 5-FU is a widely used chemotherapeutic agent. However, acquired resistance is a significant clinical challenge.[1] Quantitative proteomics, particularly Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is a powerful technique to identify global proteomic changes that contribute to this resistance.[2][3] By comparing the proteomes of 5-FU-sensitive parental cell lines with their 5-FU-resistant sublines, researchers can identify upregulated or downregulated proteins that may serve as biomarkers or therapeutic targets.[4]

Experimental Workflow:

A typical SILAC-based proteomics workflow to study 5-FU resistance involves several key steps.

G cluster_1 Protein Extraction & Quantification cluster_2 Mass Spectrometry & Data Analysis A Parental Cell Line (Sensitive) C Light Medium (e.g., 12C6 Arg & Lys) A->C B Resistant Cell Line D Heavy Medium (e.g., 13C6 Arg & Lys) B->D E Combine Equal Protein Amounts C->E D->E F Protein Digestion (e.g., Trypsin) E->F G 2D-LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Bioinformatics & Pathway Analysis H->I

Figure 1: SILAC workflow for 5-FU resistance proteomics.

Protocol: SILAC-based Proteomic Analysis of 5-FU Resistance

  • Cell Culture and Isotope Labeling:

    • Culture the parental (5-FU sensitive) cell line in 'light' medium containing standard L-arginine and L-lysine.

    • Culture the 5-FU resistant subline in 'heavy' medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆).

    • Ensure complete incorporation of the heavy amino acids over several cell divisions (typically >98%).

  • Protein Extraction and Quantification:

    • Harvest cells from both 'light' and 'heavy' cultures.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the total protein concentration for each lysate using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the 'light' and 'heavy' lysates.

    • Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using two-dimensional liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[2]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant.

    • Identify peptides and proteins, and calculate the heavy/light (H/L) ratios for each protein to determine relative abundance changes.

    • Perform bioinformatics analysis to identify enriched biological pathways and processes associated with the differentially expressed proteins.

Data Presentation: Illustrative Quantitative Proteomics Data

The table below represents typical data obtained from a SILAC experiment comparing a parental (sensitive) and a 5-FU resistant cell line.

Protein IDGene NameH/L Ratio (Resistant/Sensitive)Regulation in Resistant LinePotential Role in Resistance
P16671CD443.2UpregulatedCell adhesion, signaling[3]
P08247AGR22.8UpregulatedProtein folding, metastasis[3]
Q08380CD632.5UpregulatedExosome-mediated drug efflux[2]
P62258HNRNPG2.1UpregulatedDNA damage response[4]
Q13148VPS450.4DownregulatedVesicular trafficking[3]
Q9Y2L1RIOK10.5DownregulatedRibosome biogenesis[3]

Application Note 2: Development of Pyrimidine-Based Probes for Activity-Based Protein Profiling (ABPP)

Objective: To design and utilize pyrimidine-based chemical probes to identify and characterize the activity of specific enzyme families (e.g., kinases, proteases) directly in complex proteomes.

Background: Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses active site-directed covalent probes to assess the functional state of enzymes.[5] Pyrimidine scaffolds can be derivatized to create covalent inhibitors that serve as the core of an activity-based probe (ABP).[6][7] An ABP typically consists of a reactive group ("warhead") that forms a covalent bond with a target enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[5]

Conceptual Probe Design:

A compound like this compound could be a starting point for developing a covalent probe. The pyrimidine core can provide binding affinity, while a reactive group (e.g., an acrylamide or a sulfonyl fluoride) can be introduced to covalently modify a nucleophilic residue (like cysteine or serine) in the active site of a target protein.

G cluster_0 Activity-Based Probe (ABP) Structure A Pyrimidine Scaffold (Binding Group) B Reactive Group (Warhead, e.g., Acrylamide) A->B Covalent Modification C Linker (e.g., PEG) B->C D Reporter Tag (Biotin or Fluorophore) C->D

Figure 2: Modular design of a pyrimidine-based ABP.

Protocol: General Workflow for ABPP with a Pyrimidine-Based Probe

  • Probe Incubation:

    • Treat a complex proteome (e.g., cell lysate, tissue homogenate) with the pyrimidine-based ABP. The probe will covalently label its target enzymes.

  • Competitive Profiling (Optional):

    • To assess the selectivity of a non-covalent inhibitor, pre-incubate the proteome with the inhibitor before adding the ABP. The inhibitor will compete for the active site, leading to a reduction in probe labeling for its targets.

  • Reporter Tag Conjugation (for "click chemistry" probes):

    • If the ABP contains a "clickable" handle (e.g., an alkyne), conjugate a reporter tag (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment of Labeled Proteins:

    • If a biotin tag is used, enrich the probe-labeled proteins from the complex mixture using streptavidin-coated beads.

  • Protein Digestion and MS Analysis:

    • Digest the enriched proteins (on-bead or after elution) with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were targeted by the probe.

Experimental Workflow Diagram:

G A Proteome (e.g., Cell Lysate) B Incubate with Pyrimidine-Based ABP A->B C Click Chemistry (Tagging) B->C D Enrichment (Streptavidin Beads) C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Identification of Target Proteins F->G

Figure 3: General workflow for an ABPP experiment.

Data Presentation: Illustrative ABPP Data

The following table shows hypothetical data from a competitive ABPP experiment to determine the IC₅₀ of an inhibitor for its target kinase.

Inhibitor Concentration (nM)Target Kinase Signal (Relative Abundance)% Inhibition
0 (Control)1.000
10.8515
100.5248
500.2179
1000.1189
5000.0595
Calculated IC₅₀ ~11 nM

Application Note 3: Pyrimidine Scaffolds for Modulating Protein-Protein Interactions (PPIs)

Objective: To utilize pyrimidine-based fragments and libraries for the discovery of small molecule modulators of protein-protein interactions (PPIs).

Background: PPIs represent a large and challenging class of drug targets. Pyrimidine is considered a "privileged substructure" that can be elaborated into three-dimensional molecules capable of binding to the large, flat surfaces often found at PPI interfaces.[8][9] Proteomics techniques, such as affinity purification-mass spectrometry (AP-MS), can be used to validate the targets of pyrimidine-based PPI modulators and understand their cellular effects.

Logical Relationship Diagram:

G A Pyrimidine Fragment Library B Screening Assay (e.g., FRET, AlphaScreen) A->B C Hit Compound B->C D Chemical Optimization C->D E Lead PPI Modulator D->E F Target Validation (AP-MS) E->F G Cellular Pathway Analysis F->G

Figure 4: Discovery pipeline for pyrimidine-based PPI modulators.

Protocol: Target Identification of a Pyrimidine-based PPI Modulator using AP-MS

  • Probe Synthesis:

    • Synthesize a biotinylated version of the lead pyrimidine-based PPI modulator to serve as an affinity probe.

  • Cell Lysis and Probe Incubation:

    • Prepare a native cell lysate to preserve protein complexes.

    • Incubate the lysate with the biotinylated probe. As a control, incubate a separate lysate with biotin alone.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to both the probe-treated and control lysates to capture the probe and its interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins with trypsin.

  • LC-MS/MS and Data Analysis:

    • Analyze the tryptic peptides by LC-MS/MS.

    • Identify and quantify the proteins in both the probe and control samples.

    • Specifically interacting proteins will be significantly enriched in the probe sample compared to the control.

This comprehensive overview illustrates the potential applications of pyrimidine-based compounds in modern proteomics research. While this compound itself is not a widely cited tool, its core structure is representative of a class of molecules with significant utility in elucidating complex biological processes.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached via a two-step process: the preparation of diethyl 2-fluoromalonate followed by its cyclocondensation with acetamidine. This document outlines the necessary reagents, reaction conditions, and purification methods suitable for laboratory and pilot-plant scale production. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom at the C5 position of the pyrimidine ring can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. Consequently, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules.

The synthetic strategy detailed herein is based on the well-established Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine is condensed with a fluorinated malonic ester to yield the target dihydroxypyrimidine.

Overall Synthesis Workflow

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Synthesis of Diethyl 2-fluoromalonate: The key fluorinated precursor is synthesized from diethyl malonate.

  • Step 2: Cyclocondensation to form this compound: Diethyl 2-fluoromalonate is reacted with acetamidine in the presence of a base to form the final product.

Synthesis_Workflow reagents1 Diethyl Malonate step1 Step 1: Fluorination reagents1->step1 intermediate Diethyl 2-fluoromalonate step1->intermediate step2 Step 2: Cyclocondensation intermediate->step2 reagents2 Acetamidine Hydrochloride reagents2->step2 product This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of Diethyl 2-fluoromalonate

The synthesis of diethyl 2-fluoromalonate can be achieved through various methods. A common approach involves the direct fluorination of diethyl malonate using an electrophilic fluorinating agent. For larger scale synthesis, methods utilizing more readily available and cost-effective reagents are preferable.

Reaction Scheme:

Fluorination_Reaction cluster_reactants Reactants cluster_products Products Diethyl Malonate Diethyl Malonate Fluorination Fluorination Diethyl Malonate->Fluorination Fluorinating Agent Fluorinating Agent Fluorinating Agent->Fluorination e.g., Selectfluor® Diethyl 2-fluoromalonate Diethyl 2-fluoromalonate Fluorination->Diethyl 2-fluoromalonate

Caption: Reaction scheme for the synthesis of Diethyl 2-fluoromalonate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Diethyl malonate160.171.055≥99%
Selectfluor®354.26-≥95%
Acetonitrile (MeCN)41.050.786Anhydrous
Dichloromethane (DCM)84.931.326ACS Grade
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄120.37--

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge diethyl malonate (1.0 eq) and anhydrous acetonitrile (5-10 volumes).

  • Fluorination: Cool the solution to 0-5 °C using an ice bath. Add Selectfluor® (1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 2-fluoromalonate.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl 2-fluoromalonate.

Quantitative Data Summary (Step 1):

ParameterValue
Scale1 mole
Diethyl malonate160.2 g
Selectfluor®389.7 g
Acetonitrile800 - 1600 mL
Reaction Temperature0 °C to Room Temp.
Reaction Time12 - 24 hours
Expected Yield 75-85%
Step 2: Cyclocondensation to this compound

This step involves the base-catalyzed cyclocondensation of diethyl 2-fluoromalonate with acetamidine hydrochloride. The choice of base and solvent is critical for achieving high yields and purity. Sodium ethoxide in ethanol is a commonly used system for this type of transformation.

Reaction Scheme:

Cyclocondensation_Reaction cluster_reactants Reactants cluster_products Products Diethyl 2-fluoromalonate Diethyl 2-fluoromalonate Cyclocondensation Cyclocondensation Diethyl 2-fluoromalonate->Cyclocondensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->Cyclocondensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation Base This compound This compound Cyclocondensation->this compound

Safety Precautions for Handling 5-Fluoro-2-methylpyrimidine-4,6-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to the limited availability of specific toxicological data for this compound, a conservative approach based on the safety profiles of structurally similar fluorinated pyrimidines is recommended. Researchers should handle this compound with a high degree of caution, assuming it to be hazardous.

Hazard Identification and Classification

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: May cause serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Sensitization: May cause an allergic skin reaction.[2][3]

The fluoropyrimidine scaffold is present in various cytotoxic drugs, such as 5-fluorouracil, which are known to have significant toxicities. Therefore, it is prudent to assume that this compound may have similar hazardous properties.

Comparative Hazard Data of Structurally Related Compounds

The following table summarizes hazard information for structurally similar compounds. This data should be used for reference only, as the properties of this compound may vary.

Compound NameCAS NumberMolecular FormulaKey Hazards
2-Chloro-5-fluoropyrimidine62802-42-0C₄H₂ClFN₂Acute Toxicity (Oral), Skin Corrosion.[1]
4,6-Dichloro-5-fluoro-2-methylpyrimidine105806-13-1C₅H₃Cl₂FN₂Irritant.[5]
4,6-Dichloropyrimidine1193-21-1C₄H₂Cl₂N₂Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Serious Eye Damage, Skin Sensitization, Respiratory Irritation.[3]
5-Amino-4,6-dichloro-2-methylpyrimidineNot AvailableC₅H₅Cl₂N₃Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[4]
2,4-Dichloro-5-fluoropyrimidineNot AvailableC₄HCl₂FN₂Acute Toxicity (Oral), Skin Corrosion, Serious Eye Damage, Skin Sensitization.[2]
4,6-Difluoro-2-methylpyrimidine18382-80-4C₅H₄F₂N₂Flammable Liquid and Vapor, Harmful if Swallowed, Causes Skin and Serious Eye Irritation, May Cause Respiratory Irritation.[6]
4,6-Dihydroxy-2-methylpyrimidine1194-22-5C₅H₆N₂O₂Irritant.[7]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3] Regularly inspect gloves for any signs of degradation or puncture.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or suit is recommended.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[3][8]

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][8]

Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

    • Wash hands thoroughly after handling.[1][4]

    • Use dedicated equipment (spatulas, glassware) and decontaminate thoroughly after use.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

    • Store away from incompatible materials.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Waste Disposal
  • Spill Cleanup:

    • In case of a spill, evacuate the area immediately.

    • Wear full PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Visualized Workflow and Pathways

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngineeringControls Verify Engineering Controls (Fume Hood) PPE->EngineeringControls Weighing Weigh Compound in Fume Hood EngineeringControls->Weighing Solubilization Prepare Solution in Fume Hood Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Equipment Experiment->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE

Caption: Workflow for safe handling of potent compounds.

Potential Metabolic Pathway and Toxicity

While the specific metabolic pathway of this compound is unknown, many fluoropyrimidines are metabolized by dihydropyrimidine dehydrogenase (DPD). Inhibition or deficiency in this enzyme can lead to severe toxicity.[9] The diagram below illustrates a generalized pathway for fluoropyrimidine metabolism and potential toxicity.

Fluoropyrimidine_Metabolism 5-Fluoro-pyrimidine 5-Fluoro-pyrimidine DPD Dihydropyrimidine Dehydrogenase (DPD) 5-Fluoro-pyrimidine->DPD Catabolism Active_Metabolites Active Cytotoxic Metabolites 5-Fluoro-pyrimidine->Active_Metabolites Anabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Detoxification Toxicity Cellular Toxicity (GI, Hematologic) Active_Metabolites->Toxicity

Caption: Generalized fluoropyrimidine metabolic pathway.

References

Troubleshooting & Optimization

optimizing reaction yield for 5-Fluoro-2-methylpyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and practical approach for the synthesis of this compound is the condensation of a fluorinated malonic ester, typically diethyl 2-fluoromalonate, with acetamidine hydrochloride. This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

Q2: What are the critical reaction parameters to control for optimal yield?

A2: Several parameters are crucial for maximizing the yield and purity of this compound. These include the choice of base and its stoichiometry, the reaction temperature, and the reaction time. Anhydrous reaction conditions are also highly recommended to prevent hydrolysis of the reactants and intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials. The spots can be visualized under UV light. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used for more quantitative monitoring.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (diethyl 2-fluoromalonate and acetamidine), partially reacted intermediates, and byproducts from side reactions. One potential side product is the hydrolyzed form of diethyl 2-fluoromalonate. Incomplete cyclization can also lead to the formation of acyclic amidine derivatives.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound can typically be achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents to consider are ethanol, water, or mixtures thereof. If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inadequate Base: The base may not be strong enough or used in insufficient quantity to deprotonate the fluoromalonate effectively. 2. Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the base and the diethyl 2-fluoromalonate. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Decomposition of Reactants/Intermediates: Prolonged reaction times or high temperatures can lead to the degradation of starting materials or the product.1. Base Optimization: Switch to a stronger base like sodium ethoxide. Ensure at least two equivalents of base are used relative to the diethyl 2-fluoromalonate. 2. Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in ethanol is a common condition for this type of condensation. 4. Time Optimization: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The presence of the electron-withdrawing fluorine atom can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. 3. Non-optimal Reaction Conditions: The temperature or base concentration may be favoring side product formation.1. Control Reaction Temperature: Run the reaction at a lower temperature initially and gradually increase it. 2. Verify Stoichiometry: Carefully measure and use the correct molar ratios of diethyl 2-fluoromalonate, acetamidine hydrochloride, and the base. 3. Screen Solvents and Bases: Experiment with different solvents (e.g., methanol, isopropanol) and bases to find conditions that favor the desired product.
Product is Difficult to Purify/Isolate 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or crystallization difficult. 2. Presence of Persistent Impurities: Some byproducts may have similar solubility to the desired product.1. Solvent Removal and Recrystallization: After the reaction, remove the reaction solvent under reduced pressure. Attempt recrystallization from a different solvent or solvent mixture. 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography.
Reaction Stalls (Does not go to completion) 1. Deactivation of the Base: The base may be consumed by side reactions or trace amounts of acid. 2. Poor Solubility of Reactants: One of the reactants may not be fully dissolved in the chosen solvent.1. Add Additional Base: Carefully add an additional portion of the base to the reaction mixture. 2. Solvent Screening: Try a different solvent in which all reactants are more soluble.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the synthesis of analogous pyrimidines. Optimization may be required.

Materials:

  • Diethyl 2-fluoromalonate

  • Acetamidine hydrochloride

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Anhydrous diethyl ether (for washing)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: To the cooled solution, add a solution of acetamidine hydrochloride in absolute ethanol dropwise, followed by the dropwise addition of diethyl 2-fluoromalonate.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3. A precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with anhydrous diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Effect of Base on the Yield of 4,6-dihydroxy-2-methylpyrimidine (Non-fluorinated analog) *

BaseSolventReaction Time (h)Yield (%)
Sodium MethoxideMethanol486
Sodium EthoxideEthanol5~85

*Data is for the non-fluorinated analog and serves as a starting point for optimization.

Visualizations

Reaction_Pathway Diethyl 2-fluoromalonate Diethyl 2-fluoromalonate Intermediate Intermediate Diethyl 2-fluoromalonate->Intermediate Acetamidine HCl Acetamidine HCl Acetamidine HCl->Intermediate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Ethanol Ethanol Ethanol->Intermediate This compound This compound Intermediate->this compound Cyclization Troubleshooting_Workflow start Low Reaction Yield check_base Check Base Strength and Stoichiometry start->check_base check_conditions Verify Anhydrous Conditions check_base->check_conditions Base is adequate fail Consult Further Literature check_base->fail Base is inadequate check_temp Optimize Reaction Temperature check_conditions->check_temp Conditions are anhydrous check_conditions->fail Moisture present purification Improve Purification Method check_temp->purification Temperature is optimal check_temp->fail Sub-optimal temperature success Yield Optimized purification->success Purification successful purification->fail Impurity persists Logical_Relationships Yield Yield Purity Purity Base_Strength Base Strength Base_Strength->Yield Reaction_Temp Reaction Temperature Reaction_Temp->Yield Reaction_Temp->Purity Can decrease if too high Reaction_Time Reaction Time Reaction_Time->Yield Reaction_Time->Purity Can decrease if too long Anhydrous_Cond Anhydrous Conditions Anhydrous_Cond->Yield Anhydrous_Cond->Purity

Technical Support Center: Synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and modern approach for the synthesis of this compound is the direct electrophilic fluorination of the readily available starting material, 2-methylpyrimidine-4,6-diol. This method avoids the use of harsh or highly toxic fluorinating agents.

Q2: Which electrophilic fluorinating agents are suitable for this transformation?

Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for the fluorination of electron-rich heterocyclic systems like pyrimidinediols.[1][2] Selectfluor® is often preferred due to its stability, ease of handling, and high reactivity.

Q3: What are the potential challenges in the synthesis and purification of this compound?

Challenges in the synthesis include controlling the regioselectivity of fluorination, preventing over-fluorination to di- or tri-fluorinated species, and minimizing side reactions such as hydrolysis or degradation of the pyrimidine ring.[3] Purification can be complicated by the presence of structurally similar impurities and the polar nature of the product and byproducts.

Q4: How can I monitor the progress of the fluorination reaction?

The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F NMR spectroscopy. ¹⁹F NMR is particularly useful for observing the appearance of the fluorinated product and any fluorine-containing byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Fluorinating Agent: The electrophilic fluorinating agent may have degraded due to improper storage or handling.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the activation of the fluorinating agent or the substrate.

  • Poor Solubility: The starting material, 2-methylpyrimidine-4,6-diol, may have poor solubility in the chosen reaction solvent.

  • Presence of Inhibitors: Trace impurities in the starting material or solvent could be quenching the reaction.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh batch of the fluorinating agent or test its activity on a known substrate.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation.

  • Solvent Screening: Test a range of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) to improve the solubility of the starting material.

  • Purify Starting Material: Ensure the 2-methylpyrimidine-4,6-diol is of high purity. Recrystallization or column chromatography may be necessary.

Issue 2: Formation of Over-fluorinated Byproducts

Possible Causes:

  • Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to the formation of di- or even tri-fluorinated pyrimidine species.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can result in over-fluorination.

  • High Reaction Temperature: Elevated temperatures can sometimes decrease the selectivity of the fluorination reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Start with 1.05-1.2 equivalents and adjust as needed based on reaction monitoring.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

  • Optimize Temperature: Attempt the reaction at a lower temperature to favor the mono-fluorinated product.

Issue 3: Presence of Unidentified Impurities

Possible Causes:

  • Hydrolysis: The pyrimidine ring or the fluorinating agent can be susceptible to hydrolysis, especially in the presence of moisture.

  • Degradation of Starting Material or Product: The pyrimidine ring can be sensitive to strongly acidic or basic conditions, or high temperatures, leading to ring-opening or other degradation pathways.

  • Side Reactions with Solvent: Some solvents, like DMF, can participate in side reactions under certain conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

  • Control pH: If possible, maintain a neutral or slightly acidic pH during the reaction and work-up.

  • Choose an Inert Solvent: Select a solvent that is less likely to react under the reaction conditions. Acetonitrile is often a good choice for electrophilic fluorinations.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Chemical Structure Likely Source Analytical Detection
2-Methylpyrimidine-4,6-diolC₅H₆N₂O₂Unreacted starting materialHPLC, LC-MS, ¹H NMR
5,5-Difluoro-2-methylpyrimidine-4,6-dioneC₅H₄F₂N₂O₂Over-fluorination¹⁹F NMR, LC-MS
2-Methyl-5-hydroxypyrimidine-4,6-diolC₅H₆N₂O₃Reaction with residual waterHPLC, LC-MS
Pyrimidine ring-opened productsN/ADegradation under harsh conditionsLC-MS, GC-MS

Experimental Protocols

Representative Synthesis of 2-Methylpyrimidine-4,6-diol (Starting Material)

A plausible method for the synthesis of the starting material, 2-methylpyrimidine-4,6-diol, involves the condensation of acetamidine hydrochloride with a malonic ester derivative.

  • Reaction Setup: To a stirred solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add diethyl malonate (1.0 equivalent) at 0-5 °C.

  • Addition of Acetamidine: After stirring for 30 minutes, add acetamidine hydrochloride (1.0 equivalent) in portions, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of approximately 6-7.

  • Isolation: The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford 2-methylpyrimidine-4,6-diol.

Representative Synthesis of this compound

The following is a representative protocol for the electrophilic fluorination of 2-methylpyrimidine-4,6-diol.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylpyrimidine-4,6-diol (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor® (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

G Figure 1: Synthetic Pathway to this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Fluorination Acetamidine HCl Acetamidine HCl 2-Methylpyrimidine-4,6-diol 2-Methylpyrimidine-4,6-diol Acetamidine HCl->2-Methylpyrimidine-4,6-diol Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Methylpyrimidine-4,6-diol This compound This compound 2-Methylpyrimidine-4,6-diol->this compound Electrophilic Fluorination Selectfluor® Selectfluor® Selectfluor®->this compound

Caption: Synthetic pathway for this compound.

G Figure 2: Troubleshooting Workflow for Low Conversion start Low or No Conversion check_reagent Check Fluorinating Agent Activity start->check_reagent reagent_ok Active check_reagent->reagent_ok Test reagent_bad Inactive check_reagent->reagent_bad Test check_temp Optimize Reaction Temperature reagent_ok->check_temp replace_reagent Use Fresh Reagent reagent_bad->replace_reagent temp_ok Improved Conversion check_temp->temp_ok Increase temp_bad No Improvement check_temp->temp_bad Increase end_good Successful Reaction temp_ok->end_good check_solubility Screen Solvents for Better Solubility temp_bad->check_solubility solubility_ok Improved Conversion check_solubility->solubility_ok solubility_bad No Improvement check_solubility->solubility_bad solubility_ok->end_good purify_sm Purify Starting Material solubility_bad->purify_sm end_bad Further Investigation Needed purify_sm->end_bad

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Purification of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound after synthesis?

A1: The most common and effective method for purifying this compound is recrystallization. This technique leverages the compound's temperature-dependent solubility to separate it from impurities.

Q2: What is the solubility of this compound?

A2: this compound is sparingly soluble in water, with a reported solubility of 32 g/L at 25 °C. This property is crucial for developing an effective recrystallization protocol.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For fluorinated pyrimidines, potential impurities could arise from incomplete reactions or side reactions involving the fluorinating agents.

Q4: When should I consider using column chromatography?

A4: If recrystallization fails to remove impurities with similar solubility profiles to the target compound, column chromatography is a suitable alternative. For polar compounds like pyrimidine-diols, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Chromatography (RPC) with polar-endcapped columns may be effective.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
No crystals form after cooling. The solution is not supersaturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool slowly.
The compound is too soluble in the chosen solvent.Select a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.
The compound "oils out" instead of forming crystals. The solution is cooling too quickly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
The presence of impurities is disrupting crystal lattice formation.Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
The purified crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool. The charcoal can adsorb colored impurities.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during filtration.
Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of the compound from impurities. The polarity of the mobile phase is not optimized.Systematically vary the solvent ratio of your mobile phase to achieve better separation on a TLC plate before running the column.
The compound and impurities have very similar polarities.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like preparative HPLC.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking of the compound on the column/TLC. The sample is overloaded.Load a smaller amount of the crude material onto the column.
The compound is interacting strongly with the stationary phase (common for polar compounds).Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to reduce strong interactions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline based on the purification of similar pyrimidine-diol compounds. Optimization may be required based on the specific impurities present in your crude material.

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution heated for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_recrystallization Primary Purification: Recrystallization cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound recrystallize Dissolve in minimal hot solvent start->recrystallize cool Cool slowly to induce crystallization recrystallize->cool filter_wash Filter and wash with cold solvent cool->filter_wash Crystals form no_crystals No crystals form? cool->no_crystals oiling_out Oiling out? cool->oiling_out analyze Analyze purity (e.g., TLC, HPLC, NMR) filter_wash->analyze Colorless crystals colored_crystals Colored crystals? filter_wash->colored_crystals pure_product Pure Product analyze->pure_product Purity acceptable impure_product Product still impure analyze->impure_product Purity not acceptable column_chrom Proceed to Column Chromatography impure_product->column_chrom no_crystals->recrystallize no_crystals->cool Try again oiling_out->recrystallize Cool slower / Change solvent oiling_out->cool Try again colored_crystals->recrystallize Use activated charcoal

Technical Support Center: Crystallization of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 5-Fluoro-2-methylpyrimidine-4,6-diol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1598-63-6[1]
Molecular Formula C₅H₅FN₂O₂Calculated
Molecular Weight 144.11 g/mol Calculated
Calculated Solubility Sparingly soluble (32 g/L at 25 ºC)[1]
Calculated Density 1.59±0.1 g/cm³ (at 20 ºC, 760 Torr)[1]

Q2: Which solvents are suitable for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization. For a polar, fluorinated molecule like this compound, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Given its polar nature due to the hydroxyl groups and the fluorine atom, polar solvents are a good starting point.[3][4] Consider experimenting with the following solvents or solvent mixtures:

  • Single Solvents: Water, Ethanol, Methanol, Acetone.[4][5]

  • Solvent Mixtures: Ethanol/water, Acetone/water, or mixtures with a less polar solvent like hexane or ethyl acetate to achieve the desired solubility gradient.[2][4]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue, especially with polar compounds. This can happen if the compound is too soluble in the chosen solvent or if the solution is cooled too quickly.[6][7] To troubleshoot this, you can:

  • Add more of a "poorer" solvent: If using a mixed solvent system, add more of the solvent in which the compound is less soluble.

  • Heat the solution and add more of the primary solvent: This will decrease the saturation level. Then, allow it to cool more slowly.[8]

  • Try a different solvent system: The chosen solvent may have a boiling point that is too high, or its polarity may be too similar to your compound.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: No crystals form after cooling the solution.
  • Possible Cause: The solution is not supersaturated.

    • Solution: The concentration of the compound may be too low. Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[6]

  • Possible Cause: The chosen solvent is inappropriate.

    • Solution: The compound might be too soluble in the solvent, even at low temperatures. You need to select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[2][6] Experiment with different solvents or solvent mixtures.

  • Possible Cause: Nucleation is inhibited.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[5][6]

    • Solution 2: Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystal growth.[6]

    • Solution 3: Evaporation Technique: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of microcrystals on the rod. Re-introduce this rod into the solution to act as a seeding point.[6]

Problem 2: The crystals form too quickly.
  • Possible Cause: The solution is too concentrated or cooled too rapidly.

    • Solution: Rapid crystallization can trap impurities within the crystal lattice.[8] To promote the formation of purer, larger crystals, slow down the cooling process. You can achieve this by allowing the flask to cool to room temperature on a benchtop, insulated with an inverted beaker, before transferring it to an ice bath.[6] If the crystals still form too quickly, you can try reheating the solution and adding a small amount of additional solvent to slightly decrease the saturation.[8]

Problem 3: The resulting crystals are discolored or appear impure.
  • Possible Cause: Impurities are co-crystallizing with your product.

    • Solution: The purity of the starting material is crucial. If impurities are suspected, consider purifying the crude material before crystallization, for example, by using column chromatography.[6] During recrystallization, ensure that all the desired compound has dissolved in the hot solvent, leaving any insoluble impurities behind. If necessary, perform a hot filtration to remove these before allowing the solution to cool.[7]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general framework. The choice of solvent and specific temperatures may need to be optimized for your particular sample.

  • Solvent Selection:

    • Place a small amount of your crude this compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., water, ethanol, acetone) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the compound crystallizes out as a solid.

  • Dissolving the Compound:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and swirling.

    • Continue adding the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[2]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[5]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]

    • Allow the crystals to dry completely.

Visualizations

Below are diagrams illustrating key workflows and concepts in the crystallization process.

G Troubleshooting Crystallization Issues cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem crystals_ok Crystals Form start->crystals_ok Success increase_conc Increase Concentration no_crystals->increase_conc Cause: Not Supersaturated change_solvent Change Solvent no_crystals->change_solvent Cause: Wrong Solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Cause: Nucleation Inhibited add_poor_solvent Add 'Poor' Solvent oiling_out->add_poor_solvent Cause: Too Soluble slower_cooling Slower Cooling oiling_out->slower_cooling Cause: Cooled Too Quickly reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Cause: High Saturation end_node Pure Crystals Obtained crystals_ok->end_node increase_conc->start change_solvent->start induce_nucleation->start add_poor_solvent->start slower_cooling->start reheat_add_solvent->start

Caption: A flowchart for troubleshooting common crystallization problems.

G General Recrystallization Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A step-by-step workflow for the recrystallization process.

References

improving the stability of 5-Fluoro-2-methylpyrimidine-4,6-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Fluoro-2-methylpyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides answers to specific issues you may encounter with the stability of this compound in solution.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution.

  • Question: I am observing a rapid loss of my this compound in aqueous solutions. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is a common issue for many heterocyclic compounds, including pyrimidine derivatives. The primary factors influencing the stability of this compound are likely pH, temperature, and light exposure.

    • pH-Dependent Hydrolysis: The pyrimidine ring is susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. For many pyrimidine derivatives, both acidic and alkaline conditions can catalyze hydrolysis.[1] It is crucial to determine the optimal pH range for the stability of your compound. We recommend performing a pH stability profile study (see Experimental Protocols).

    • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.[2][3] Whenever possible, prepare and store solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).[4]

    • Photodegradation: Exposure to light, especially UV radiation, can induce photolytic decomposition of the pyrimidine ring.[4] It is advisable to protect solutions from light by using amber vials or by covering the container with aluminum foil.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays.

  • Question: My experimental results are not reproducible, and the compound's activity seems to decrease over time when using a DMSO stock solution. What could be the problem?

  • Answer: Inconsistency in biological assays can often be traced back to the stability of the compound in the solvent used for stock solutions, most commonly DMSO.

    • DMSO-Mediated Degradation: While DMSO is a common solvent, some pyrimidine derivatives can be unstable in it, undergoing oxidation or condensation reactions.[5] The presence of water in DMSO can also contribute to degradation.[5]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    Recommendations:

    • Use High-Purity Anhydrous DMSO: To minimize water-related degradation.[5]

    • Prepare Fresh Solutions: Ideally, stock solutions should be prepared fresh before each experiment.[5]

    • Aliquot for Storage: If storage is necessary, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[4][5]

    • Inert Gas Overlay: For highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential pathways based on the degradation of other pyrimidine derivatives. The primary degradation route is likely hydrolysis of the pyrimidine ring, which can lead to ring-opening and the formation of smaller, highly soluble products.[6][7] The presence of the fluoro group at the 5-position may influence the electron distribution in the ring, potentially affecting its susceptibility to nucleophilic attack.

Q2: How do the substituents (5-Fluoro and 2-methyl) affect the stability of the pyrimidine-4,6-diol core?

A2: The electronic properties of substituents can significantly impact the stability of the pyrimidine ring.

  • 5-Fluoro Group: Fluorine is a strongly electron-withdrawing group. This can make the pyrimidine ring more electron-deficient and potentially more susceptible to nucleophilic attack, which could influence the rate of hydrolysis.

  • 2-Methyl Group: The methyl group is an electron-donating group, which may have a stabilizing effect on the pyrimidine ring.

The interplay of these two substituents will determine the overall stability of the molecule. Experimental stability studies are necessary to fully understand their combined effect.[8]

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.

  • Solutions:

    • Short-term (days): Store at 2-8°C, protected from light.

    • Long-term (weeks to months): Store at -20°C or -80°C in single-use aliquots.[4]

Quantitative Data Summary

Currently, there is a lack of specific quantitative stability data for this compound in the public domain. The following table provides a general overview of factors that can influence the stability of pyrimidine derivatives in solution, which should be considered as a starting point for your own stability assessments.

ParameterConditionExpected Impact on StabilityGeneral Recommendations
pH Acidic (pH < 4)Potential for acid-catalyzed hydrolysis.[4]Determine the optimal pH for stability. Buffer solutions if possible.
Neutral (pH 6-8)Generally more stable, but this is compound-specific.A good starting point for initial experiments.
Alkaline (pH > 8)Potential for base-catalyzed hydrolysis.[1]Avoid strongly basic conditions unless required for the experiment.
Temperature Room Temperature (~25°C)Increased degradation rate compared to refrigerated conditions.Minimize time at room temperature.
Refrigerated (2-8°C)Slower degradation; suitable for short-term storage.Recommended for daily use solutions.
Frozen (-20°C to -80°C)Significantly reduced degradation; suitable for long-term storage.[4]Aliquot to avoid freeze-thaw cycles.[5]
Light UV or Ambient LightCan cause photodegradation.[4]Protect solutions from light using amber vials or foil.
Solvent Aqueous BuffersStability is highly pH-dependent.Screen different buffer systems and pH values.
DMSOPotential for oxidation and water-catalyzed degradation.[5]Use anhydrous DMSO and prepare fresh solutions.[5]

Experimental Protocols

Protocol 1: pH Stability Profile Assessment using HPLC

This protocol describes a general procedure to evaluate the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into a validated stability-indicating HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining test solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, and if necessary, neutralize it before injecting it into the HPLC system.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify the degradation products.

Visualizations

degradation_pathway compound This compound degradation_products Degradation Products (e.g., ring-opened structures) compound->degradation_products Hydrolysis (Acid/Base) Photolysis Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Samples in Different Conditions (pH, Solvent, etc.) prep_stock->prep_samples initial_analysis T=0 Analysis (HPLC) prep_samples->initial_analysis incubation Incubate Samples initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis data_analysis Calculate % Remaining timepoint_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: General workflow for a solution stability study.

troubleshooting_logic cluster_solutions Solutions start Inconsistent Results or Loss of Activity check_stability Is the compound stable in the solution? start->check_stability yes_stable Check other experimental parameters (e.g., assay conditions, reagent quality) check_stability->yes_stable Yes no_unstable Implement Stability-Enhancing Measures check_stability->no_unstable No fresh_solution Prepare Fresh Solutions no_unstable->fresh_solution optimize_storage Optimize Storage Conditions (Temp, Light, Solvent) no_unstable->optimize_storage aliquot Aliquot Stock Solutions no_unstable->aliquot

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Synthesis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during synthetic procedures.

I. General Pyrimidine Synthesis: Common Side Reactions & Troubleshooting

This section addresses side reactions common to foundational pyrimidine synthesis methods, such as the Biginelli and Pinner reactions, which are often precursors to or analogous to the synthesis of more complex fluorinated pyrimidines.

A. The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to produce dihydropyrimidinones (DHPMs). While versatile, it is not without its challenges.

Q1: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1][2]

Troubleshooting Strategies:

  • Temperature Control: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different Lewis or Brønsted acid catalysts to find the optimal one for your specific substrates.[1][3]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]

Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) with a significant amount of unreacted starting materials. What are the likely causes and solutions?

A2: Low conversion in the Biginelli reaction can be attributed to several factors:[2][3]

  • Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts. Ensure your catalyst is active and consider increasing the catalyst loading.[2][3]

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[3] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions may improve your yield.[3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[3]

The choice of solvent can significantly impact the yield of the Biginelli reaction. The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction.

Table 1: Effect of Solvent on Biginelli Reaction Yield

SolventDielectric Constant (ε)Yield (%)
n-Hexane1.8815
Dioxane2.2130
Dichloromethane8.9365
Acetone20.778
Ethanol24.5585
Acetonitrile36.6492
DMF36.7188
DMSO46.6882

Data is illustrative and may vary depending on the specific substrates and reaction conditions.

This protocol provides a general method for minimizing the formation of the Hantzsch dihydropyridine byproduct in a Biginelli reaction.

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Urea (1.2 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and β-ketoester (1.0 eq) in acetonitrile, add the catalyst (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add urea (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 80°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir for 15-20 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the desired dihydropyrimidinone.

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Iminium_ion N-Acyliminium Ion Aldehyde->Iminium_ion + Urea Enamine Enamine Aldehyde->Enamine + Ketoester Ketoester Ketoester Urea Urea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. DHPM Desired DHPM Product Iminium_ion->DHPM + Ketoester DHP Dihydropyridine Byproduct Enamine->DHP + Ammonia

Caption: Competing pathways in the Biginelli reaction.

B. The Pinner Reaction

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. A critical step is the formation of an imidate salt (Pinner salt), which is susceptible to hydrolysis.

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

A1: The primary side reaction in the Pinner synthesis is the hydrolysis of the amidine starting material or the imidate salt intermediate, especially in the presence of water. This leads to the formation of esters as byproducts instead of the desired pyrimidine.[4] Other potential side reactions include the self-condensation of the 1,3-dicarbonyl compound and incomplete cyclization.[2]

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor to control. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). All glassware should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[5]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2]

Troubleshooting Strategies:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or a moderate increase in temperature. Monitor the reaction by TLC to find the optimal conditions.[2]

This protocol describes a general procedure for the Pinner pyrimidine synthesis, emphasizing the maintenance of anhydrous conditions.

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous Alcohol (e.g., Ethanol)

  • Dry Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Ammonium Carbonate

Procedure:

  • Charge a dry, three-necked flask equipped with a gas inlet, a condenser, and a mechanical stirrer with the nitrile (1.0 eq) and anhydrous alcohol.

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress until the formation of the Pinner salt is complete.

  • Cool the reaction mixture to 0-5°C and purge with ammonia gas until the pH is ≥ 8.

  • Add ammonium carbonate (3.7 eq) to the basified reaction mixture.

  • Raise the temperature to 30°C and stir for 10 hours.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrimidine.[3]

Pinner_Troubleshooting cluster_start cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield in Pinner Synthesis Check_Water Presence of Water? Start->Check_Water Check_Temp High Temperature? Check_Water->Check_Temp No Anhydrous Use Anhydrous Solvents & Inert Atmosphere Check_Water->Anhydrous Yes Check_Purity Amidine Purity? Check_Temp->Check_Purity No Low_Temp Maintain Low Temperature Check_Temp->Low_Temp Yes Check_Purity->Start Pure Fresh_Amidine Use Fresh/Purified Amidine Check_Purity->Fresh_Amidine Impure

Caption: Troubleshooting workflow for low yield in Pinner synthesis.

II. Fluorinated Pyrimidines: Specific Synthesis Challenges

This section focuses on side reactions and troubleshooting for the synthesis of specific, widely used fluorinated pyrimidines.

A. 5-Fluorouracil (5-FU)

The direct fluorination of uracil is a common method for synthesizing 5-fluorouracil. However, this reaction can be challenging to control.

Q1: My direct fluorination of uracil to 5-FU is giving a low yield. What are the common issues?

A1: Low yields in the direct fluorination of uracil can arise from several factors:

  • Over-fluorination: The highly reactive fluorine gas can lead to the formation of di- and poly-fluorinated byproducts.

  • Degradation of Uracil: The harsh reaction conditions can cause decomposition of the starting material.

  • Incomplete Reaction: Insufficient reaction time or poor mixing of the gas and solid/solution can lead to incomplete conversion.

  • Moisture: The presence of water can lead to unwanted side reactions.

Troubleshooting Strategies:

  • Control of Fluorine Flow: Use a mass flow controller to precisely regulate the amount of fluorine gas introduced into the reaction.

  • Dilution of Fluorine: Use an inert gas (e.g., nitrogen) to dilute the fluorine gas, which can help to moderate its reactivity.

  • Solvent Choice: The reaction is often carried out in a solvent that can dissolve uracil but is inert to fluorine, such as anhydrous hydrogen fluoride or trifluoroacetic acid.[6]

  • Temperature Control: Maintaining a low reaction temperature (e.g., -10°C) is crucial to minimize side reactions and degradation.[6]

This protocol outlines a method for the direct fluorination of uracil to 5-fluorouracil. Caution: This reaction involves highly toxic and corrosive fluorine gas and should only be performed by trained personnel in a specialized and well-ventilated fume hood.

Materials:

  • Uracil

  • Anhydrous Hydrogen Fluoride (or Trifluoroacetic Acid)

  • Fluorine gas (diluted with Nitrogen)

  • Nitrogen gas

Procedure:

  • In a specialized fluorination reactor, dissolve uracil in anhydrous hydrogen fluoride at a low temperature (e.g., -10°C).

  • Purge the reactor with nitrogen gas.

  • Slowly bubble a mixture of fluorine gas (e.g., 20% in nitrogen) through the stirred solution.

  • Maintain the reaction temperature and monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC or ¹⁹F NMR).

  • Once the reaction is complete, stop the fluorine flow and purge the reactor with nitrogen to remove any residual fluorine.

  • Carefully quench the reaction mixture (e.g., by pouring it onto ice).

  • Neutralize the solution with a base (e.g., KOH) and then acidify to a pH of 3-4 with a strong acid (e.g., HCl) to precipitate the 5-fluorouracil.[6]

  • Filter the solid, wash with cold water, and dry under vacuum.

B. Gemcitabine

A major challenge in the synthesis of gemcitabine (the β-anomer) is the concurrent formation of the undesired α-anomer.

Q1: My gemcitabine synthesis is producing a nearly 1:1 mixture of α and β anomers. How can I improve the selectivity for the β-anomer?

A1: The formation of the α-anomer is a common problem in gemcitabine synthesis. The ratio of the anomers is highly dependent on the synthetic route and reaction conditions.[7] Anomerization can occur under basic conditions, possibly through an acyclic intermediate.

Troubleshooting Strategies:

  • Stereoselective Glycosylation: The key to controlling the anomeric ratio is the glycosylation step, where the difluororibose sugar is coupled with the cytosine base. The choice of protecting groups on the sugar, the activating group at the anomeric position, and the reaction conditions (solvent, temperature, Lewis acid catalyst) all play a crucial role in determining the stereoselectivity.

  • Selective Crystallization/Precipitation: Often, the desired β-anomer can be selectively precipitated from a mixture of anomers. This can be achieved by forming a salt (e.g., hydrochloride) and carefully choosing the crystallization solvent system.[2][8] For example, dissolving the anomeric mixture in hot water and then adding an anti-solvent like acetone or 1,4-dioxane can lead to the selective crystallization of the β-anomer hydrochloride.[8][9]

The following table illustrates how the choice of solvent can affect the anomeric ratio during the purification of gemcitabine hydrochloride.

Table 2: Purification of Gemcitabine HCl from an Anomeric Mixture

Solvent SystemInitial α:β RatioFinal α:β Ratio (in crystals)Yield of β-anomer (%)
Water/Acetone1:11:4~30-40
Water/Isopropanol1:11:3~35-45
Water/1,4-Dioxane1:1>1:20~50-60

Data is illustrative and may vary depending on the specific crystallization conditions.

Gemcitabine_Purification cluster_input cluster_process Purification Process cluster_output Products Anomeric_Mixture Anomeric Mixture (α and β-Gemcitabine) Dissolution Dissolve in Hot Water Anomeric_Mixture->Dissolution Precipitation Add Anti-solvent (e.g., Acetone, Dioxane) Dissolution->Precipitation Filtration Filter Crystals Precipitation->Filtration Beta_Anomer Pure β-Anomer (Gemcitabine HCl) Filtration->Beta_Anomer Mother_Liquor Mother Liquor (Enriched in α-Anomer) Filtration->Mother_Liquor

Caption: Workflow for the purification of Gemcitabine HCl.

C. Substituted Fluoropyrimidines (e.g., 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine)

In the synthesis of polysubstituted fluoropyrimidines, controlling the regioselectivity of nucleophilic substitution is a common challenge.

Q1: In the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine from 2-ethoxy-4,6-difluoropyrimidine, I am getting a significant amount of the di-substituted byproduct. How can I improve the yield of the mono-substituted product?

A1: The formation of the di-substituted byproduct, 2-ethoxy-4,6-bis(hydrazinyl)pyrimidine, occurs via a subsequent nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at both the C4 and C6 positions.

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of hydrazine. Using a slight excess (e.g., 1.05-1.2 equivalents) is often necessary to drive the reaction to completion, but a large excess will promote di-substitution.[5]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-10°C) during the addition of hydrazine to control the exothermicity and improve selectivity. Lower temperatures disfavor the second substitution reaction more significantly than the first.[5]

  • Rate of Addition: A slow, dropwise addition of the hydrazine solution is crucial. This prevents localized high concentrations of the nucleophile, which can lead to di-substitution.[7]

The reaction temperature has a pronounced effect on the selectivity of the hydrazinolysis of 2-ethoxy-4,6-difluoropyrimidine.

Table 3: Effect of Temperature on Mono- vs. Di-substitution

Temperature (°C)Mono-substituted Product (%)Di-substituted Product (%)
50~70~25
25 (Room Temp)~85~10
0>90<5

Data is representative and intended to demonstrate the trend. Actual results may vary.[7]

Materials:

  • 2-Ethoxy-4,6-difluoropyrimidine (1.0 eq)

  • Hydrazine monohydrate (1.05 eq)

  • Anhydrous Ethanol

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Set up the dry glassware under a nitrogen atmosphere.

  • In the three-neck flask, dissolve 2-ethoxy-4,6-difluoropyrimidine (1.0 eq) in anhydrous ethanol.

  • Cool the flask to 0-5°C using an ice-water bath.

  • In the dropping funnel, dilute hydrazine monohydrate (1.05 eq) with anhydrous ethanol.

  • Slowly add the hydrazine solution dropwise to the cooled pyrimidine solution over 1-2 hours, maintaining the temperature between 0-5°C.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to remove any residual di-substituted byproduct.[7]

References

Technical Support Center: Regioselective Fluorination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of fluorination in pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for fluorinating pyrimidines?

A1: The primary methods for fluorinating pyrimidines include electrophilic fluorination, nucleophilic fluorination, and direct C-H fluorination.

  • Electrophilic Fluorination: This method involves reacting an electron-rich pyrimidine with an electrophilic fluorine source ("F+"). Common reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[1][2] This approach is widely used for the synthesis of compounds like 5-fluorouracil (5-FU).[3]

  • Nucleophilic Fluorination: This method is suitable for pyrimidines with a good leaving group and involves substitution with a nucleophilic fluoride source, such as alkali metal fluorides.

  • Direct C-H Fluorination: This is an increasingly important method that allows for the direct replacement of a C-H bond with a fluorine atom, often using transition metal catalysts or potent fluorinating agents like silver(II) fluoride (AgF2).[4]

Q2: Which positions on the pyrimidine ring are most susceptible to fluorination?

A2: The reactivity of the pyrimidine ring is influenced by its electron-deficient nature.

  • For nucleophilic aromatic substitution (SNAr) , the C2, C4, and C6 positions are activated. Generally, the C4 position is more reactive than the C2 position due to better stabilization of the Meisenheimer intermediate.[5]

  • For electrophilic fluorination , the reaction is directed by the electronic properties of the ring and any existing substituents. For instance, in uracil, the C5 position is sufficiently electron-rich to be susceptible to electrophilic attack.[3]

  • For direct C-H fluorination , selectivity can be directed to the position adjacent to a nitrogen atom. For example, using AgF2 can result in exclusive fluorination at the C2 position.[4][6]

Q3: How do substituents on the pyrimidine ring affect the regioselectivity of fluorination?

A3: Substituents play a critical role in directing fluorination:

  • Electron-donating groups (EDGs) , such as alkoxy or amino groups, can activate the pyrimidine ring towards electrophilic attack and influence the position of fluorination. For instance, introducing an EDG at the C6 position of a 2,4-dichloropyrimidine can make the C2 position more susceptible to nucleophilic attack.[5]

  • Electron-withdrawing groups (EWGs) can deactivate the ring towards electrophilic attack but may facilitate nucleophilic substitution at other positions.

  • Directing groups can be used to achieve high regioselectivity in C-H activation/fluorination reactions. These groups coordinate to a metal catalyst and direct the fluorination to a specific, often ortho, position.[7]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Electrophilic Fluorination

Potential Cause Troubleshooting Step
Similar reactivity of multiple C-H bonds. 1. Modify the substrate: Introduce a directing group or a blocking group to differentiate the electronic or steric environment of the C-H bonds. 2. Change the fluorinating reagent: Different reagents (e.g., Selectfluor®, NFSI) can exhibit different selectivities based on their steric bulk and reactivity.[1][8] 3. Vary reaction conditions: Optimize solvent, temperature, and reaction time, as these can influence the kinetic vs. thermodynamic product distribution.
Electronic properties of the substrate are not sufficiently differentiated. 1. Introduce activating or deactivating groups: Add an electron-donating group to direct fluorination to a specific position or an electron-withdrawing group to deactivate other positions.[5] 2. Use a catalyst: Some reactions can be made more selective with the addition of a catalyst that interacts preferentially with one site of the molecule.[9]

Issue 2: Low Yield in Direct C-H Fluorination

Potential Cause Troubleshooting Step
Decomposition of starting material or product. 1. Use milder reaction conditions: Reactions with highly reactive agents like AgF2 are often conducted at ambient temperature for short durations (e.g., 1 hour) to prevent degradation.[4] 2. Protect sensitive functional groups: Free amines, alcohols, and carboxylic acids may not be compatible with strong fluorinating agents and should be protected.[6]
Poor reactivity of the substrate. 1. Increase reagent stoichiometry: An excess of the fluorinating agent may be required. 2. Change the solvent: Solvent can significantly impact the solubility and reactivity of both the substrate and the fluorinating agent. 3. Consider a different fluorination method: If direct C-H fluorination is not effective, an alternative strategy like a halogen-exchange reaction might be more suitable.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNAr) of Fluoropyrimidines

Potential Cause Troubleshooting Step
Fluorine is a poor leaving group in some contexts. 1. Activate the ring: The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the SNAr reaction. 2. Use appropriate nucleophiles: A wide range of N, O, S, and C-based nucleophiles can displace fluoride under mild conditions, especially from 2-fluoroheteroarenes.[6]
Reaction is sluggish. 1. Increase the temperature: Gently heating the reaction can often overcome the activation barrier. 2. Use a suitable solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions.

Data Presentation

Table 1: Comparison of Regioselective Fluorination Methods for Pyrimidines and Related Diazines

MethodFluorinating AgentPosition SelectivityKey AdvantagesLimitationsReference
Direct C-H Fluorination AgF2Adjacent to nitrogen (e.g., C2)High regioselectivity, mild conditions (ambient temp, 1 hr)Incompatible with certain functional groups (free amines, alcohols)[4][6]
Electrophilic Fluorination Selectfluor®Dependent on substrate electronics (e.g., C5 of uracil)Commercially available, relatively safe to handleMay require substrate modification for high regioselectivity[2][3]
Electrophilic Fluorination NFSIDependent on substrate electronicsMild, stable, and soluble fluorinating agentMay require a catalyst (e.g., cadmium acetate) for C-H activation[1][8]

Experimental Protocols

Protocol 1: Direct C-H Fluorination of Pyrimidines using AgF2

This protocol is adapted from the method described for the fluorination of pyridines and diazines.[4]

  • Preparation: In a glovebox, add the pyrimidine substrate (1.0 equiv) to a vial.

  • Reagent Addition: Add AgF2 (2.0 equiv) to the vial.

  • Solvent: Add an appropriate anhydrous solvent (e.g., acetonitrile).

  • Reaction: Stir the reaction mixture at ambient temperature for 1 hour.

  • Quenching and Workup: Quench the reaction by filtering through a pad of Celite®. The filtrate can then be concentrated and purified by standard methods (e.g., column chromatography).

Protocol 2: Electrophilic Fluorination of Uracil using Selectfluor®

This is a general procedure based on the principles of electrophilic fluorination of electron-rich heterocycles.[2][3]

  • Dissolution: Dissolve the uracil substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or a mixture of aqueous and organic solvents).

  • Reagent Addition: Add Selectfluor® (1.0-1.2 equiv) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Regioselectivity_Factors cluster_substrate Pyrimidine Substrate cluster_reaction Reaction Conditions cluster_outcome Fluorination Outcome Pyrimidine Pyrimidine Ring Regioselectivity Regioselectivity Pyrimidine->Regioselectivity Intrinsic Reactivity Substituents Substituents (EDG/EWG) Substituents->Pyrimidine Modifies Electronics Reagent Fluorinating Reagent (e.g., Selectfluor®, AgF2) Reagent->Regioselectivity Steric & Electronic Effects Catalyst Catalyst (e.g., Metal, Acid/Base) Catalyst->Regioselectivity Directing Effects Solvent Solvent & Temperature Solvent->Regioselectivity Kinetic/Thermodynamic Control

Caption: Factors influencing the regioselectivity of pyrimidine fluorination.

Fluorination_Workflow Start Start: Unfluorinated Pyrimidine Method_Selection Select Fluorination Method (Electrophilic, Nucleophilic, C-H Activation) Start->Method_Selection Reaction Perform Fluorination Reaction Method_Selection->Reaction Analysis Analyze Product Mixture (NMR, LC-MS) Reaction->Analysis Check_Selectivity Regioselectivity Acceptable? Analysis->Check_Selectivity Purification Purify Desired Isomer Check_Selectivity->Purification Yes Optimization Troubleshoot & Optimize (See Guides) Check_Selectivity->Optimization No Optimization->Method_Selection

Caption: General workflow for regioselective pyrimidine fluorination.

References

challenges in the characterization of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-Fluoro-2-methylpyrimidine-4,6-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its chemical structure. These include:

  • Tautomerism: Dihydroxypyrimidine derivatives can exist in multiple tautomeric forms, such as the diol, keto-enol, and diketo forms. This equilibrium can complicate spectroscopic analysis, leading to multiple peaks in NMR spectra and broadening of signals.[1][2]

  • High Polarity: The presence of hydroxyl groups and nitrogen atoms makes the molecule highly polar. This can lead to difficulties in chromatographic separation, such as poor retention on standard reverse-phase HPLC columns.[3]

  • Solubility: While sparingly soluble in water, its solubility in common organic solvents used for NMR and other analytical techniques may be limited, requiring careful solvent selection.[4]

  • Potential for Degradation: Fluorinated pyrimidines can be susceptible to degradation under certain conditions, such as acidic pH.[5][6]

Q2: What is the expected tautomeric equilibrium for this compound?

A2: Based on studies of similar 4,6-dihydroxypyrimidine derivatives, this compound is expected to exist as an equilibrium mixture of several tautomers in solution. The predominant forms are likely the keto-enol (6-hydroxy-5-fluoro-2-methylpyrimidin-4(3H)-one) and the zwitterionic forms, with the diketo form also being a possibility.[2] The exact equilibrium will be dependent on the solvent, pH, and temperature.

Q3: Is there a known synthesis protocol for this compound?

Q4: What are the potential biological applications of this compound?

A4: The biological activities of this compound are not well-documented in the provided search results. However, fluorinated pyrimidines are a well-known class of compounds with applications in medicine, including as anticancer and antiviral agents.[8][9] For instance, 5-fluorouracil is a widely used chemotherapeutic agent. Therefore, this compound could be investigated for similar biological activities.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Multiple or broad peaks for a single proton/carbon Tautomerism is the most likely cause, with the compound existing in multiple forms in equilibrium on the NMR timescale.[10][11]1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Coalescence of peaks at higher temperatures can confirm tautomeric exchange.[10] 2. Solvent Change: Record spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Water-d2) to see if the equilibrium shifts, which can help in assigning peaks to specific tautomers.[12] 3. 2D NMR: Use 2D NMR techniques like COSY and HSQC to establish connectivity and aid in the assignment of complex spectra.[10]
Poor Solubility The compound is highly polar and may not be soluble in common non-polar NMR solvents like CDCl3.1. Use Polar Aprotic Solvents: DMSO-d6 is often a good choice for polar heterocyclic compounds.[1] 2. Use Polar Protic Solvents: Methanol-d4 or D2O can be used, but be aware of proton exchange with the hydroxyl groups. 3. Gentle Heating: Gently warming the sample may improve solubility, but monitor for any degradation.
Disappearance of OH peaks Exchange with residual water in the solvent or intentional use of a protic solvent (Methanol-d4, D2O).1. Use Dry Solvents: Ensure your deuterated solvent is dry. 2. D2O Exchange: To confirm OH or NH protons, add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity.[12]
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor or no retention on C18 column The analyte is too polar for traditional reverse-phase chromatography.[3][13]1. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[3][14] 2. Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase with a high organic mobile phase.[3][15] 3. Reduce Organic Modifier: In reverse-phase, decrease the percentage of acetonitrile or methanol in the mobile phase.[3]
Peak Tailing Secondary interactions with residual silanols on the silica support of the column. This is common for polar, basic compounds.1. Adjust Mobile Phase pH: For this acidic compound, increasing the pH of the mobile phase to deprotonate it might improve peak shape. However, be mindful of column stability at high pH. 2. Use a Mobile Phase Additive: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to saturate the active sites on the stationary phase. 3. Use a High-Purity, End-Capped Column: Modern columns are better shielded to reduce silanol interactions.
Split Peaks Can be caused by contamination on the column frit, a void in the column, or injection of the sample in a solvent much stronger than the mobile phase.[16]1. Filter Samples: Ensure all samples and mobile phases are filtered. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[3] 3. Column Maintenance: If the problem persists, reverse-flush the column (if the manufacturer allows) or replace the column frit.
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Steps
Multiple molecular ion peaks Tautomers may be stable enough to be observed separately in the gas phase, or in-source fragmentation could be occurring.1. Optimize Ionization Source Conditions: Adjust parameters like cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Tandem MS (MS/MS): Isolate each molecular ion peak and fragment it to see if they produce the same daughter ions, which would suggest they are isomers/tautomers.
Difficulty with Ionization The compound's polarity and potential for zwitterion formation might affect ionization efficiency.1. Try Different Ionization Techniques: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) should be evaluated. ESI is generally well-suited for polar molecules. 2. Optimize Mobile Phase for MS: Use volatile mobile phase additives that promote ionization, such as formic acid for positive mode or ammonium acetate for both positive and negative modes.
Unexpected Fragmentation Patterns The presence of the fluorine atom can influence fragmentation pathways.1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions, which will help in elucidating their elemental composition and proposing fragmentation mechanisms.[17] 2. Compare with Analogs: If available, compare the mass spectrum to that of the non-fluorinated analog to identify fragmentation patterns specific to the fluorinated compound.

Experimental Protocols

Protocol 1: NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If peaks are broad, consider acquiring spectra at elevated temperatures (e.g., 25°C, 50°C, 75°C) to observe any coalescence of tautomeric signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for confirming the overall structure and assigning quaternary carbons.

Protocol 2: HPLC-UV Method Development
  • Column: Use a HILIC column (e.g., silica, amide, or zwitterionic phase) with dimensions of approximately 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 95% B for 1 minute.

    • Linear gradient to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B over 1 minute.

    • Equilibrate at 95% B for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile/Water (90:10 v/v) at a concentration of approximately 0.1 mg/mL.

Protocol 3: Mass Spectrometry Analysis
  • Instrumentation: Couple the HPLC system from Protocol 2 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI Source Conditions (starting point):

    • Ionization Mode: Run in both positive and negative ion modes to determine which provides better sensitivity.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition:

    • Acquire full scan data from m/z 50-500.

    • Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation data.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR Initial Analysis MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight HPLC HPLC Analysis (Purity & Method Dev.) Purification->HPLC Purity Check Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation HPLC->Structure_Elucidation

Caption: A general workflow for the synthesis and characterization of this compound.

Tautomerism Diol Diol Form (4,6-dihydroxy) KetoEnol1 Keto-Enol Form 1 (6-hydroxy-4-oxo) Diol->KetoEnol1 KetoEnol2 Keto-Enol Form 2 (4-hydroxy-6-oxo) Diol->KetoEnol2 DiKeto Di-Keto Form (4,6-dioxo) KetoEnol1->DiKeto KetoEnol2->DiKeto

Caption: Potential tautomeric equilibria for this compound.

Biological_Screening_Workflow Compound Pure Compound (this compound) Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Target Engagement) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A generalized workflow for the initial biological screening of a novel compound.

References

Technical Support Center: 5-Fluoro-2-methylpyrimidine-4,6-diol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 5-Fluoro-2-methylpyrimidine-4,6-diol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing unexpected peaks during the HPLC analysis of my this compound sample. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely due to the degradation of this compound. This can be initiated by several factors in your experimental setup, including the pH of your solution, exposure to oxidative conditions, or prolonged exposure to light. It is crucial to evaluate your sample preparation and storage conditions.

Q2: My sample of this compound seems to be losing potency over time, even when stored in solution. How can I mitigate this?

A2: The loss of potency is a direct consequence of degradation. To enhance stability, especially in solution, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, it should be at a low temperature, protected from light, and in a tightly sealed container to minimize exposure to air (oxygen). The pH of the solution is also a critical factor; neutral or slightly acidic conditions are generally preferred for pyrimidine derivatives, though this needs to be experimentally verified for your specific compound.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Based on the degradation pathways of similar fluoropyrimidines like 5-fluorouracil, hydrolytic degradation of this compound is expected to proceed via two main routes.[1][2] In alkaline conditions, the pyrimidine ring can undergo cleavage. One plausible pathway involves the breakdown of the N3-C4 bond, followed by the N1-C6 bond, which could release urea and a fluorinated beta-keto acid.[1][2] Another possibility is the defluorination at the C5 position, leading to the formation of 2-methylpyrimidine-4,5,6-triol.

Q4: How does oxidation affect this compound?

A4: The pyrimidine ring is susceptible to oxidation. For this compound, oxidation could potentially lead to further hydroxylation of the pyrimidine ring or cleavage of the ring structure. The presence of a methyl group at the C2 position might also be a site for oxidation, potentially forming a hydroxymethyl or carboxyl group, although this is generally less likely than ring modification.

Q5: Is this compound sensitive to light?

A5: Pyrimidine derivatives are often susceptible to photodegradation.[3] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products. Therefore, it is highly recommended to handle and store the compound and its solutions with protection from light.

Q6: What analytical techniques are best suited for studying the degradation of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying the parent compound and its degradation products.[4][5] For the structural elucidation and identification of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation of isolated degradation products.

Proposed Degradation Pathways

Disclaimer: The following degradation pathways for this compound are proposed based on the known degradation of structurally related compounds, such as 5-fluorouracil and other pyrimidine derivatives.[1][2] These pathways should be confirmed experimentally.

Proposed Hydrolytic Degradation Pathway

Under aqueous conditions, particularly at non-neutral pH, the pyrimidine ring can undergo hydrolytic attack. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the ring. A plausible pathway involves ring opening.

G A This compound B Ring Opening Intermediate (e.g., N3-C4 bond cleavage) A->B Hydrolysis (Acid/Base) E Defluorination Product (2-methylpyrimidine-4,5,6-triol) A->E Defluorination C Urea B->C Further Hydrolysis D Fluorinated Beta-Keto Acid Fragment B->D Further Hydrolysis G A This compound B Hydroxylated Pyrimidine Intermediate A->B Oxidation (e.g., H2O2) C Ring Cleavage Products (e.g., smaller organic acids, ammonia) A->C Strong Oxidation B->C Further Oxidation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Photolytic Degradation (e.g., UV lamp) A->E F Thermal Degradation (e.g., 60°C) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC-UV H->I J Characterize degradants by LC-MS I->J

References

Technical Support Center: Efficient Synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly explored route is the electrophilic fluorination of the precursor, 2-methylpyrimidine-4,6-diol. This method leverages the electron-rich nature of the pyrimidine ring, making it susceptible to attack by an electrophilic fluorine source.

Q2: Which electrophilic fluorinating agents are recommended for this synthesis?

A2: Several N-F type electrophilic fluorinating agents are suitable. The most common and commercially available options include Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[1][2] Selectfluor™ is often preferred due to its crystalline nature, stability, and ease of handling.[2]

Q3: Is a catalyst necessary for the fluorination of 2-methylpyrimidine-4,6-diol?

A3: The necessity of a catalyst depends on the chosen fluorinating agent and reaction conditions. For highly activated substrates like dihydroxypyrimidines, the reaction may proceed without a catalyst. However, to improve reaction rates and selectivity, Lewis acids or transition metal catalysts can be employed. For instance, palladium-catalyzed fluorinations have been reported for various heterocyclic compounds.

Q4: What are the critical parameters to control during the reaction?

A4: Key parameters to control for a successful synthesis include:

  • Temperature: To prevent over-fluorination and degradation.

  • Solvent: Aprotic solvents are generally preferred to avoid side reactions.

  • Stoichiometry: Precise control of the fluorinating agent's stoichiometry is crucial to minimize the formation of di-fluorinated byproducts.

  • Purity of Starting Material: Impurities in the 2-methylpyrimidine-4,6-diol can lead to side reactions and lower yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient reactivity of the fluorinating agent.2. Low reaction temperature.3. Catalyst deactivation.1. Switch to a more reactive fluorinating agent (e.g., from NFSI to Selectfluor™).2. Gradually increase the reaction temperature while monitoring for product degradation.3. If using a catalyst, ensure anhydrous conditions and consider increasing catalyst loading.
Formation of Byproducts (e.g., di-fluorinated compound) 1. Excess of the fluorinating agent.2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the fluorinating agent.2. Optimize reaction time and temperature by monitoring the reaction progress closely (e.g., by TLC or LC-MS).
Product Degradation 1. The pyrimidine ring is sensitive to harsh reaction conditions.2. The product may be unstable at elevated temperatures.1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Employ a less aggressive fluorinating agent.
Difficult Purification 1. Similar polarity of the product and unreacted starting material or byproducts.1. Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography).2. Consider recrystallization as an alternative or additional purification step.

Catalyst Selection and Performance

The choice of catalyst can significantly impact the efficiency of the fluorination reaction. Below is a summary of hypothetical performance data for different catalytic systems.

Catalyst SystemFluorinating AgentTemperature (°C)Reaction Time (h)Yield (%)Notes
No CatalystSelectfluor™25 - 5012 - 2440 - 60Baseline for comparison. Reaction may be slow.
Pd(OAc)₂ / LigandNFSI60 - 808 - 1265 - 80Requires careful selection of ligand to optimize performance.
Lewis Acid (e.g., Zn(OTf)₂)Selectfluor™0 - 254 - 870 - 85Can enhance the electrophilicity of the fluorinating agent.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound via direct fluorination.

Materials:

  • 2-methylpyrimidine-4,6-diol

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF)

  • Catalyst (optional, e.g., Pd(OAc)₂)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methylpyrimidine-4,6-diol in the chosen anhydrous solvent.

  • Catalyst Addition (Optional): If a catalyst is used, add it to the solution and stir for a few minutes.

  • Fluorinating Agent Addition: Add the electrophilic fluorinating agent portion-wise to the reaction mixture at the desired temperature.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 2-methylpyrimidine-4,6-diol in anhydrous solvent start->dissolve catalyst Add Catalyst (Optional) dissolve->catalyst add_fluorinating_agent Add Electrophilic Fluorinating Agent dissolve->add_fluorinating_agent Without Catalyst catalyst->add_fluorinating_agent With Catalyst react Stir at controlled temperature Monitor reaction progress add_fluorinating_agent->react workup Quench reaction and extract product react->workup purify Purify by chromatography or recrystallization workup->purify end End Product: This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Catalyst Selection: A Logical Approach

The following diagram outlines a logical approach to troubleshooting and optimizing catalyst selection for the synthesis.

catalyst_troubleshooting Catalyst Selection Troubleshooting Logic start Start: Low Yield or No Reaction check_no_catalyst Run reaction without catalyst? start->check_no_catalyst no_catalyst_result Low conversion? check_no_catalyst->no_catalyst_result Yes consider_transition_metal Consider Transition Metal Catalyst (e.g., Pd-based) check_no_catalyst->consider_transition_metal No add_lewis_acid Try Lewis Acid Catalyst (e.g., Zn(OTf)₂) no_catalyst_result->add_lewis_acid Yes end_failure Re-evaluate overall strategy no_catalyst_result->end_failure No lewis_acid_result Improved yield? add_lewis_acid->lewis_acid_result optimize_lewis_acid Optimize Lewis Acid loading and temperature lewis_acid_result->optimize_lewis_acid Yes lewis_acid_result->consider_transition_metal No end_success Successful Synthesis optimize_lewis_acid->end_success transition_metal_result Improved yield? consider_transition_metal->transition_metal_result optimize_transition_metal Optimize ligand, catalyst loading, and temperature transition_metal_result->optimize_transition_metal Yes transition_metal_result->end_failure No optimize_transition_metal->end_success

Caption: Logical workflow for troubleshooting catalyst selection in the synthesis.

This technical support center provides a foundational guide for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always perform reactions in a well-ventilated fume hood and adhere to all laboratory safety protocols.

References

Validation & Comparative

A Tale of Two Pyrimidines: 5-Fluorouracil, the Seasoned Warrior, vs. 5-Fluoro-2-methylpyrimidine-4,6-diol, the Unsung Architect

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pyrimidine analogs, 5-fluorouracil (5-FU) stands as a veteran chemotherapeutic agent, its mechanisms and clinical applications extensively documented over decades. In stark contrast, 5-Fluoro-2-methylpyrimidine-4,6-diol is a far more enigmatic figure, primarily recognized for its role as a chemical building block rather than a direct biological effector. This guide provides a comparative overview of these two molecules, clarifying their distinct roles in the scientific and medical realms, supported by available data and established knowledge.

At a Glance: A High-Level Comparison

Feature5-Fluorouracil (5-FU)This compound
Primary Role Anticancer Chemotherapeutic AgentChemical Intermediate / Synthetic Precursor
Biological Activity Cytotoxic, inhibits DNA and RNA synthesisPrimarily used in synthesis; limited data on direct biological effects, some mention of antioxidant properties[1]
Mechanism of Action Antimetabolite; inhibits thymidylate synthase, incorporates into DNA and RNA[2][3][4][5][6]Not established as a direct-acting therapeutic agent
Clinical Use Treatment of various cancers including colorectal, breast, stomach, and pancreatic cancer[2][3]Not used as a clinical therapeutic
Data Availability Extensive preclinical and clinical dataLimited to chemical properties and synthetic applications[1]

5-Fluorouracil (5-FU): The Established Cytotoxic Agent

5-Fluorouracil is a cornerstone of chemotherapy, functioning as a pyrimidine analog that disrupts the normal synthesis of DNA and RNA, leading to cell death, particularly in rapidly dividing cancer cells.[3][5]

Mechanism of Action

Once administered, 5-FU is converted intracellularly into several active metabolites. Its primary cytotoxic effects are mediated through two main pathways:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][5][6] This inhibition leads to a depletion of thymidine, disrupting DNA replication and repair, ultimately causing "thymineless death."[3]

  • Incorporation into RNA and DNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, interfering with RNA processing and function.[4][5][6] Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.[4][5]

The metabolic activation and catabolism of 5-FU are complex processes involving multiple enzymes, as illustrated in the pathway diagram below.

5-FU_Metabolism cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FU->FdUMP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP Methylation FUPA Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA FBAL Fluoro-β-alanine (FBAL) FUPA->FBAL

Diagram 1: Metabolic Pathways of 5-Fluorouracil (5-FU).
Experimental Data: Cytotoxicity

The cytotoxic effects of 5-FU are well-established across numerous cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a common measure of a drug's potency.

Cell LineCancer Type5-FU IC50 (µM)Reference
B16Murine MelanomaVaries[7]
K562Human Myelogenous LeukemiaVaries[7]
CHOChinese Hamster OvaryVaries[7]
H22Murine HepatomaVaries (in vivo)[7]

Note: Specific IC50 values are highly dependent on experimental conditions (e.g., exposure time) and are presented here as variable to reflect this. The reference indicates that the N-1 substituted derivatives of 5-FU showed significantly decreased in vitro activity compared to 5-FU itself.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

A standard method to determine the cytotoxic activity of compounds like 5-FU is the MTT assay.

  • Cell Seeding: Cancer cells (e.g., B16, K562, CHO) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of 5-FU (typically ranging from 0.1 to 50 µM) for a specified period, often 48 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting cell viability against the drug concentration and determining the concentration at which 50% of the cells are inhibited.[7]

This compound: The Synthetic Precursor

In contrast to the wealth of biological data for 5-FU, information on this compound is sparse and points towards its primary role as a chemical intermediate.

Known Properties and Applications
  • Chemical Synthesis: It is utilized as a key building block in the synthesis of more complex molecules, particularly nucleoside analogs.[1] These analogs are crucial in the development of antiviral and anticancer medications.[1]

  • Precursor for Pharmaceuticals and Agrochemicals: It serves as a starting material for creating various pharmaceuticals and potentially agrochemicals like pesticides or herbicides.[1]

The primary function of this compound is therefore as a foundational piece in the construction of other molecules, as depicted below.

Synthetic_Role Start This compound Process Chemical Synthesis (e.g., Glycosylation, Phosphorylation) Start->Process Product Bioactive Nucleoside Analogs (Antiviral/Anticancer Agents) Process->Product

Diagram 2: Role as a Synthetic Precursor.

There is a lack of published experimental data (e.g., IC50 values, in vivo efficacy studies) to support any direct, potent biological activity as a therapeutic agent. Its value lies in its chemical structure, which can be modified to create new chemical entities with potential therapeutic properties.

Conclusion: Different Roles, Different Worlds

The comparison between 5-fluorouracil and this compound is not one of a direct competitor but rather of two molecules with fundamentally different functions. 5-FU is a well-established, potent cytotoxic drug with a clear, albeit complex, mechanism of action that has been a mainstay in oncology for decades. This compound, on the other hand, is a behind-the-scenes player, a crucial starting material for the synthesis of novel compounds that may one day become therapeutics themselves.

For researchers and drug development professionals, 5-FU serves as a benchmark and a tool for understanding cancer biology, while this compound represents potential—a scaffold upon which new generations of targeted therapies might be built. The absence of direct comparative biological data is not an oversight but a reflection of their distinct and non-overlapping roles in the pharmaceutical landscape.

References

A Comparative Analysis of Fluorinated Pyrimidine Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of key fluorinated pyrimidine analogs—5-Fluorouracil (5-FU), Gemcitabine, and Trifluridine—in cancer cells. Capecitabine, an oral prodrug of 5-FU, is discussed in the context of its conversion to 5-FU. The information herein is supported by experimental data to aid in research and drug development decisions.

Introduction

Fluorinated pyrimidines are a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and pancreatic cancers.[1] These antimetabolite drugs exert their cytotoxic effects by interfering with DNA and RNA synthesis.[2] This guide focuses on a comparative analysis of three prominent analogs: 5-Fluorouracil, the progenitor of this class; Gemcitabine, a deoxycytidine analog; and Trifluridine, a component of the combination drug Trifluridine/Tipiracil.

Mechanisms of Action

The primary mechanism of action for these analogs involves the inhibition of essential enzymes in nucleotide synthesis or direct incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.

  • 5-Fluorouracil (5-FU): Once intracellular, 5-FU is converted to several active metabolites. The main mechanism of cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3][4] This leads to a depletion of thymidine, an essential precursor for DNA synthesis. Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to dysfunction.[3]

  • Capecitabine: As an oral prodrug, capecitabine is converted to 5-FU in a three-step enzymatic process, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[4] Its activity is therefore dependent on its conversion to 5-FU.

  • Gemcitabine: This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][6] dFdCDP inhibits ribonucleotide reductase, leading to a decrease in the pool of deoxynucleotides required for DNA synthesis.[5][6] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[5][6]

  • Trifluridine: A thymidine-based nucleoside analog, trifluridine is incorporated into DNA after phosphorylation, leading to DNA dysfunction.[3][7] It also inhibits thymidylate synthase, though its primary mechanism of action is believed to be its incorporation into DNA.[8][9] Trifluridine is administered with tipiracil, which prevents its degradation and maintains its bioavailability.[3][7]

Data Presentation

The following tables summarize the available quantitative data for the in vitro activity of 5-FU, Gemcitabine, and Trifluridine in various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Comparative IC50 Values (µM) of Fluorinated Pyrimidine Analogs in Cancer Cell Lines

Cell LineCancer Type5-Fluorouracil (5-FU)GemcitabineTrifluridine (FTD)
MKN45Gastric Cancer0.93Not Reported0.23
MKN45/5FU (5-FU Resistant)Gastric Cancer13.3Not Reported0.85
MKN74Gastric Cancer3.2Not Reported6.0
MKN74/5FU (5-FU Resistant)Gastric Cancer15.1Not Reported7.0
KATOIIIGastric Cancer2.9Not Reported2.7
KATOIII/5FU (5-FU Resistant)Gastric Cancer7.1Not Reported2.7
Capan-1Pancreatic Cancer0.22Not ReportedNot Reported
Mia-PaCa-2Pancreatic Cancer4.63Not ReportedNot Reported
AsPC-1Pancreatic Cancer3.08Not ReportedNot Reported

Data for gastric cancer cell lines are from a single study, allowing for direct comparison between 5-FU and Trifluridine in this context.[9][10] Data for pancreatic cancer cell lines are from a separate study.[11]

Table 2: Effects of Fluorinated Pyrimidine Analogs on Cell Cycle Distribution

DrugCell LineCancer TypeEffect on Cell Cycle
5-Fluorouracil (5-FU)Human Breast Cancer XenograftBreast CancerG2 phase arrest[12]
5-Fluorouracil (5-FU)Smooth Muscle CellsNot ApplicableG1 phase arrest[13]
Trifluridine (FTD)MKN45Gastric CancerS phase arrest[9][10]
Trifluridine (FTD)MKN45/5FU (5-FU Resistant)Gastric CancerG2/M arrest[9][10]

Table 3: Apoptosis Induction by Fluorinated Pyrimidine Analogs

DrugCell LineCancer TypeApoptosis Induction
5-Fluorouracil (5-FU)Human Breast Cancer XenograftBreast CancerIncreased apoptotic bodies[12]
5-Fluorouracil (5-FU)Oral Cancer CellsOral CancerIncreased apoptosis[6]
5-Fluorouracil (5-FU)Endothelial Cells & CardiomyocytesNot ApplicableDose-dependent increase in apoptosis

Mandatory Visualization

Signaling Pathways

G cluster_5FU 5-Fluorouracil (5-FU) Pathway FU 5-FU FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP RNA_dys RNA Dysfunction FUTP->RNA_dys TS Thymidylate Synthase FdUMP->TS Inhibits DNA_syn_inhib DNA Synthesis Inhibition TS->DNA_syn_inhib Apoptosis1 Apoptosis RNA_dys->Apoptosis1 DNA_syn_inhib->Apoptosis1

Caption: Simplified metabolic and cytotoxic pathway of 5-Fluorouracil (5-FU).

G cluster_Gemcitabine Gemcitabine Pathway Gem Gemcitabine dFdCMP dFdCMP Gem->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RR Ribonucleotide Reductase dFdCDP->RR Inhibits DNA_incorp DNA Incorporation dFdCTP->DNA_incorp Chain_term Chain Termination DNA_incorp->Chain_term Apoptosis2 Apoptosis Chain_term->Apoptosis2

Caption: Metabolic activation and mechanism of action of Gemcitabine.

G cluster_Trifluridine Trifluridine/Tipiracil Pathway Trifluridine Trifluridine FTD_MP Trifluridine Monophosphate Trifluridine->FTD_MP Phosphorylation Tipiracil Tipiracil TP Thymidine Phosphorylase Tipiracil->TP Inhibits TP->Trifluridine Degrades FTD_TP Trifluridine Triphosphate FTD_MP->FTD_TP TS2 Thymidylate Synthase FTD_MP->TS2 Inhibits DNA_incorp2 DNA Incorporation FTD_TP->DNA_incorp2 DNA_dys DNA Dysfunction DNA_incorp2->DNA_dys Apoptosis3 Apoptosis DNA_dys->Apoptosis3

Caption: Mechanism of action of Trifluridine, enhanced by Tipiracil.

Experimental Workflow

G cluster_workflow General Experimental Workflow for In Vitro Cytotoxicity Analysis cluster_assays Cytotoxicity and Mechanistic Assays cluster_data Data Analysis start Cancer Cell Line Culture treatment Treatment with Fluorinated Pyrimidine Analogs (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle ic50 IC50 Determination viability->ic50 apop_rate Quantification of Apoptotic Cells apoptosis->apop_rate cell_dist Cell Cycle Phase Distribution cell_cycle->cell_dist

Caption: A generalized workflow for the in vitro comparative analysis of anticancer drugs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated pyrimidine analog stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the fluorinated pyrimidine analogs. Include a vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Fluorinated pyrimidine analog stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the fluorinated pyrimidine analogs for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Fluorinated pyrimidine analog stock solutions

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the fluorinated pyrimidine analogs for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Validating the Mechanism of Action of 5-Fluoro-2-methylpyrimidine-4,6-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel pyrimidine analog, 5-Fluoro-2-methylpyrimidine-4,6-diol. Drawing parallels with the well-established antimetabolite, 5-Fluorouracil (5-FU), this document outlines a series of experimental approaches to elucidate the compound's biological activity. By presenting objective comparisons with alternative pyrimidine analogs and providing detailed experimental protocols, this guide serves as a practical resource for researchers in oncology and drug discovery.

Hypothesized Mechanism of Action

Based on its structural similarity to 5-fluorouracil, it is hypothesized that this compound acts as an antimetabolite. Following intracellular conversion to its active nucleotide forms, the compound is presumed to exert its cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite, a fluorinated deoxyuridine monophosphate analog, is expected to form a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This complex competitively inhibits the binding of the natural substrate, deoxyuridine monophosphate (dUMP), thereby blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2]

  • Incorporation into Nucleic Acids: The fluorinated nucleotide analogues can be incorporated into both RNA and DNA. Incorporation into RNA can disrupt RNA processing and function, while incorporation into DNA can lead to DNA damage and trigger apoptosis.[3][4][5][6]

The following sections provide experimental protocols and comparative data to test this hypothesis.

Comparative Efficacy of Pyrimidine Analogs

To contextualize the potency of this compound, its cytotoxic activity should be compared against established pyrimidine analogs across a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Pyrimidine Analogs in Various Cancer Cell Lines

Cell Line5-Fluorouracil (µM)Gemcitabine (µM)Capecitabine (µM)
Pancreatic Cancer
MIA PaCa-225.00 (72h)[7]0.025 (72h)[7]-
PANC-148.55 (72h)[7]0.049 (72h)[7]-
AsPC-1-0.494 - 23.9[8]-
BxPC-3-0.494 - 23.9[8]-
Capan-1-0.105[9]-
Breast Cancer
MCF71.3 (48h)[10]-1147.91 (48h)[10]
4T1--1700 (48h)[11]
Colon Cancer
HCT116---
HT29---
SW620---

Note: IC50 values can vary significantly based on experimental conditions such as cell density, exposure time, and the specific assay used.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., 5-FU) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using non-linear regression analysis.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.

Protocol:

  • Cell Lysate Preparation: Harvest cultured cancer cells and prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, dUMP, and the folate cofactor 5,10-methylenetetrahydrofolate. Add varying concentrations of this compound or a known TS inhibitor (e.g., FdUMP, the active metabolite of 5-FU).

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time. This increase corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate as dUMP is converted to dTMP.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 and the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentration.

Table 2: Comparative Inhibition of Thymidylate Synthase

CompoundTargetKi Value
FdUMP (from 5-FU)Thymidylate Synthase0.82 nM[12]
This compoundThymidylate SynthaseTo be determined
DNA and RNA Incorporation Assay

This assay quantifies the extent to which the fluoropyrimidine analog is incorporated into the nucleic acids of cancer cells.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat with a known concentration of this compound for a specified period (e.g., 24 hours).

  • Nucleic Acid Extraction: Harvest the cells and perform separate extractions for DNA and RNA using standard commercial kits.

  • Nucleic Acid Digestion: Digest the purified DNA and RNA samples to their constituent nucleosides or bases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Quantification by LC-MS/MS: Analyze the digested samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific method to detect and quantify the incorporated fluorinated nucleoside or base.

  • Data Analysis: Normalize the amount of incorporated drug to the total amount of nucleic acid in the sample. This will provide a quantitative measure of incorporation (e.g., pmol of drug per µg of RNA/DNA).

Table 3: Reported Incorporation of 5-Fluorouracil into Nucleic Acids in Human Colorectal Cancer Tissue

Nucleic AcidMaximum Incorporation (24h post-administration)
RNA1.0 pmol/µg RNA[3]
DNA127 fmol/µg DNA[3]

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism of action and the experimental strategy, the following diagrams are provided.

Hypothesized_Mechanism_of_Action cluster_cell Cancer Cell Compound 5-Fluoro-2-methyl- pyrimidine-4,6-diol Metabolites Active Fluorinated Nucleotides Compound->Metabolites Intracellular Activation TS Thymidylate Synthase Metabolites->TS Inhibition RNA_inc RNA Incorporation Metabolites->RNA_inc Misincorporation DNA_inc DNA Incorporation Metabolites->DNA_inc Misincorporation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn

Caption: Hypothesized mechanism of this compound.

Experimental_Workflow start Start: Novel Compound (this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 ts_inhibition Thymidylate Synthase Inhibition Assay ic50->ts_inhibition nucleic_acid_inc Nucleic Acid Incorporation Assay ic50->nucleic_acid_inc ki_value Determine Ki ts_inhibition->ki_value moa_validation Mechanism of Action Validated ki_value->moa_validation quantification Quantify Incorporation (LC-MS/MS) nucleic_acid_inc->quantification quantification->moa_validation

Caption: Workflow for validating the mechanism of action.

Logical_Relationship Compound 5-Fluoro-2-methyl- pyrimidine-4,6-diol Metabolite Active Metabolite (FdUMP analog) Compound->Metabolite is converted to TS Thymidylate Synthase Metabolite->TS inhibits RNA_DNA RNA/DNA Metabolite->RNA_DNA is incorporated into DNA_Synthesis DNA Synthesis TS->DNA_Synthesis is required for Cell_Death Cancer Cell Death DNA_Synthesis->Cell_Death inhibition leads to RNA_DNA->Cell_Death disruption leads to

Caption: Logical relationship of the compound to its target.

References

cytotoxicity comparison between 5-Fluoro-2-methylpyrimidine-4,6-diol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxic Effects of Fluorinated Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with fluorinated derivatives like 5-fluorouracil (5-FU) being widely used in chemotherapy. This guide provides a comparative overview of the cytotoxic activity of various pyrimidine derivatives, with a focus on fluorinated compounds and analogues that share structural similarities with 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to a lack of publicly available data on the specific cytotoxicity of this compound, this guide will focus on the cytotoxic profiles of structurally related pyrimidine derivatives to provide a relevant comparative context for researchers.

The data presented herein is collated from multiple studies to highlight the diverse potency of these compounds across different cancer cell lines. Detailed experimental protocols for common cytotoxicity assays are also provided to ensure reproducibility and aid in the design of future studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of various pyrimidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 40.57[1]
Pyrido[2,3-d]pyrimidine 111.31[1]
Indazol-pyrimidine 4f1.629[1]
Indazol-pyrimidine 4a>30[1]
Curcumin-pyrimidine analog 3g0.61 ± 0.05[2]
Curcumin-pyrimidine analog 3b4.95 ± 0.94[2]
5-Fluorouracil (5-FU)5.38 ± 0.24[3]
Erlotinib6.65 ± 0.82[3]

Table 2: Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Liver Cancer Cell Lines (HepG2)

Compound/DerivativeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 41.13[1]
Pyrido[2,3-d]pyrimidine 110.99[1]
Pyrimidine N-glycoside 5116.2[2]
Pyrimidine-5-carbonitrile 10b3.56[2]
Thiazolyl–pyrimidine derivative 10b2.39 ± 0.75[2]
5-Fluorouracil (5-FU)7.88 ± 0.2[3]
Erlotinib7.49 ± 0.65[3]

Table 3: Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)Reference
Indazol-pyrimidine 4i2.305[1]
Pyrimidine-tethered chalcone (B-4)20.49 ± 2.7[2]
Pyrimidine-5-carbonitrile 10b5.85[2]
Pyrrolo[2,3-d]pyrimidine 9e4.55[2]

Table 4: Cytotoxicity (IC50, µM) of Pyrimidine Derivatives in Prostate Cancer Cell Lines (PC3)

Compound/DerivativeIC50 (µM)Reference
Hydrazone 3a>100[4]
Hydrazone 3d17[4]
Hydrazone 3b21[4]
Vinblastine sulfate (Reference)50[4]

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below to ensure reproducibility and accuracy in the evaluation of pyrimidine derivatives.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[2]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivatives

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[2]

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly rinse the wells with 1% acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[2]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[2]

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow General Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72h) B->C D Viability Assay (e.g., MTT, SRB) C->D E Data Acquisition (Absorbance Reading) D->E F IC50 Determination E->F

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Many pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Drug Pyrimidine Derivative Mito Mitochondrial Stress Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic agents.

References

A Comparative Guide to Fluoropyrimidine Chemotherapeutics: 5-Fluorouracil vs. Capecitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction

Mechanism of Action: A Shared Pathway to Cytotoxicity

Both 5-Fluorouracil and Capecitabine exert their anticancer effects through the same active metabolite, 5-fluorouracil (5-FU). Capecitabine is designed as a prodrug to deliver 5-FU more selectively to tumor tissues.[1][2]

Activation of Capecitabine and 5-Fluorouracil:

Capecitabine undergoes a three-step enzymatic conversion to 5-FU.[3][4] This process begins in the liver and culminates within the tumor, where higher levels of the enzyme thymidine phosphorylase are often found, leading to a more targeted release of the active drug.[1][4] 5-FU, whether administered directly or generated from capecitabine, is then intracellularly converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[5][6] The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[6][7]

  • Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, interfering with RNA processing and function.[5][6]

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, further contributing to DNA damage and cell death.[5][6]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is abundant in the liver.[5][6] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in reduced clearance of 5-FU and an increased risk of severe toxicity.[8][9]

Fluoropyrimidine Mechanism of Action cluster_0 Systemic Circulation / Liver cluster_1 Tumor Cell Capecitabine Capecitabine (Oral) CES Carboxylesterase (Liver) Capecitabine->CES Hydrolysis DFCR 5'-DFCR CDA Cytidine Deaminase (Liver/Tumor) DFCR->CDA Deamination DFUR 5'-DFUR TP Thymidine Phosphorylase (Tumor) DFUR->TP Conversion CES->DFCR CDA->DFUR FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FdUMP FdUMP FU->FdUMP TP->FU FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Incorp RNA Incorporation (RNA Dysfunction) FUTP->RNA_Incorp TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp DNA_Synthesis_Block DNA Synthesis Inhibition TS->DNA_Synthesis_Block FU_direct 5-FU (IV)

Caption: Activation pathways of Capecitabine and 5-Fluorouracil.

Comparative Efficacy

The therapeutic efficacy of 5-FU and Capecitabine has been extensively evaluated in numerous clinical trials across various cancer types. While 5-FU is administered intravenously, Capecitabine offers the convenience of oral administration.[4][10] Studies have shown that Capecitabine is at least as effective as intravenous 5-FU with a more favorable safety profile in some instances.[11][12]

Table 1: Comparative Efficacy of 5-Fluorouracil vs. Capecitabine in Metastatic Colorectal Cancer (First-Line Monotherapy)

Parameter5-Fluorouracil (IV Bolus + Leucovorin)Capecitabine (Oral)Reference
Overall Response Rate 17%26%[13]
Median Time to Progression 4.7 months4.6 months[13]
Median Overall Survival 12.8 months12.9 months[13]

Table 2: Comparative Efficacy in Metastatic Breast Cancer

SettingRegimenOverall Response RateMedian Time to ProgressionMedian Overall SurvivalReference
Anthracycline-pretreated Capecitabine20-25%3.0-3.2 months10.0-12.2 months[3]
Taxane-refractory Capecitabine15-20%3.1 months10.1 months[3]

Comparative Toxicity

The toxicity profiles of 5-FU and Capecitabine differ, largely due to their different routes of administration and activation mechanisms. The tumor-preferential activation of Capecitabine is designed to reduce systemic exposure to 5-FU and thereby mitigate some of its toxicities.[1][2] However, Capecitabine has its own characteristic side effects.

Table 3: Comparison of Common Grade 3/4 Adverse Events

Adverse Event5-Fluorouracil (IV Bolus + Leucovorin)Capecitabine (Oral)Reference
Diarrhea 13%13%[13]
Stomatitis 14%2%[13]
Nausea 5%4%[13]
Vomiting 4%4%[13]
Hand-Foot Syndrome <1%17%[13]
Neutropenia 22%2%[13]
Neutropenic Fever/Sepsis 3.4%0.2%[14]

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of fluoropyrimidines in a mouse xenograft model.

Xenograft Efficacy Study Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HT-29, MCF-7) start->cell_culture implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., IV for 5-FU, Oral Gavage for Capecitabine) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Determination (e.g., Tumor Volume > 2000 mm³) monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Materials:

  • Cancer cell line (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium and supplements

  • 5-Fluorouracil and/or Capecitabine

  • Vehicle control (e.g., saline for 5-FU, appropriate vehicle for Capecitabine)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).[15]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • 5-Fluorouracil: Administer intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., 50 mg/kg, weekly).[16]

    • Capecitabine: Administer orally via gavage at a predetermined dose and schedule.

    • Control Group: Administer the vehicle control using the same route and schedule as the treatment groups.

  • Monitoring: Continue to monitor tumor volume and body weight (as an indicator of toxicity) every 2-3 days.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when mice exhibit signs of excessive toxicity (e.g., >20% body weight loss).[15]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cytotoxicity.[14][17]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • 5-Fluorouracil or Capecitabine

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach overnight. The number of cells seeded will depend on the expected toxicity of the drug concentration being tested.

  • Drug Treatment: Expose the cells to various concentrations of 5-FU or the active metabolites of Capecitabine for a defined period (e.g., 24 hours).

  • Wash and Incubate: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining: Fix the colonies with a fixative (e.g., methanol) and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment concentration. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).

Acute Toxicity (LD50) Determination in Mice

This protocol provides a general method for determining the median lethal dose (LD50) of a compound.

Materials:

  • Mice (e.g., Swiss albino)

  • Capecitabine or 5-Fluorouracil

  • Appropriate vehicle

  • Animal balance

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Select a range of doses based on preliminary studies or literature data.

  • Grouping: Divide the animals into groups (typically 6-10 animals per group), with one group serving as the vehicle control.

  • Drug Administration: Administer a single dose of the drug to each animal in the respective group. The route of administration should be relevant to the intended clinical use (e.g., oral gavage for Capecitabine, intravenous for 5-FU).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and daily for up to 14 days.[18]

  • Data Collection: Record the number of mortalities in each group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose that is lethal to 50% of the animals.[19]

Conclusion

The development of Capecitabine as an oral prodrug of 5-Fluorouracil represents a significant advancement in fluoropyrimidine-based chemotherapy. While both drugs share the same ultimate mechanism of action, their differing pharmacokinetic profiles lead to distinct efficacy and toxicity characteristics. Capecitabine offers comparable efficacy to intravenous 5-FU in several cancer types, with the major advantages of oral administration and a generally more favorable safety profile, particularly with respect to myelosuppression.[10][20] However, it is associated with a higher incidence of hand-foot syndrome.[13] The choice between these two agents depends on the specific clinical context, including cancer type, patient comorbidities, and treatment goals. The experimental protocols provided in this guide offer a framework for the preclinical assessment of these and other novel fluoropyrimidine analogs, which is essential for the continued development of improved cancer therapeutics.

References

A Comparative Guide to Cross-Resistance Studies: 5-Fluorouracil (5-FU) and the Investigational Compound 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating potential cross-resistance between the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU) and the novel compound 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to the limited publicly available data on the biological activity of this compound, this document focuses on the well-established resistance mechanisms of 5-FU and presents detailed experimental protocols to enable a thorough comparative analysis.

Introduction to 5-Fluorouracil (5-FU) and Its Resistance Mechanisms

5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] As a pyrimidine analog, its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA.[2][3] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to the depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[4][5] However, the efficacy of 5-FU is often limited by the development of drug resistance, which can be either intrinsic or acquired.[1]

The mechanisms of 5-FU resistance are multifaceted and can be broadly categorized as follows:

  • Alterations in Drug Metabolism and Transport: Increased catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD) can reduce its bioavailability.[1] Changes in the expression of enzymes involved in the anabolic conversion of 5-FU to its active metabolites, such as orotate phosphoribosyltransferase (OPRT) and thymidine kinase (TK), can also confer resistance.[6]

  • Target Enzyme Modifications: Upregulation of the primary target, thymidylate synthase (TS), is a common mechanism of 5-FU resistance.[7] Increased TS levels can overwhelm the inhibitory capacity of FdUMP.

  • Dysregulation of Apoptosis and Cell Survival Pathways: Alterations in apoptotic pathways, such as the activation of NF-κB/STAT3 signaling and the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP), can promote cell survival in the presence of 5-FU.[2]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by 5-FU can contribute to resistance.[8]

Investigating this compound

Currently, there is a lack of published data on the anticancer activity and mechanism of action of this compound. Its structural similarity to components of nucleic acids suggests it may act as an antimetabolite. To determine its potential for cross-resistance with 5-FU, a systematic investigation using the experimental protocols outlined below is recommended.

Proposed Experimental Framework for Cross-Resistance Studies

The following sections detail the methodologies for a comprehensive investigation into the cross-resistance profile of this compound in the context of 5-FU resistance.

Data Presentation: Comparative Analysis of 5-FU Resistant and Sensitive Cell Lines

The following tables should be populated with experimental data to facilitate a clear comparison.

Table 1: Cytotoxicity Profile (IC50 Values)

Cell LineParental (Sensitive)5-FU Resistant
Compound IC50 (µM) IC50 (µM)
5-Fluorouracil (5-FU)Experimental DataExperimental Data
This compoundExperimental DataExperimental Data

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Gene Expression Analysis in Parental vs. 5-FU Resistant Cells

GeneFunctionFold Change in Resistant Cells (Resistant/Parental)
TYMSThymidylate Synthase (TS)Experimental Data
DPYDDihydropyrimidine Dehydrogenase (DPD)Experimental Data
OPRTOrotate PhosphoribosyltransferaseExperimental Data
TK1Thymidine Kinase 1Experimental Data
BCL2B-cell lymphoma 2 (Anti-apoptotic)Experimental Data
XIAPX-linked inhibitor of apoptosis proteinExperimental Data

Table 3: Protein Expression Analysis in Parental vs. 5-FU Resistant Cells

ProteinFunctionRelative Expression in Resistant Cells (Resistant/Parental)
Thymidylate Synthase (TS)5-FU TargetExperimental Data
Dihydropyrimidine Dehydrogenase (DPD)5-FU CatabolismExperimental Data
Bcl-2Anti-apoptoticExperimental Data
Cleaved Caspase-3Apoptosis MarkerExperimental Data

Experimental Protocols

Development of 5-FU Resistant Cell Lines

Objective: To generate cell line models of acquired 5-FU resistance.

Methodology:

  • Cell Culture: Begin with a 5-FU sensitive cancer cell line (e.g., HT-29, HCT116).

  • Dose Escalation: Expose the cells to gradually increasing concentrations of 5-FU over a prolonged period (e.g., several months).[4][9] Start with a concentration equivalent to the IC10 or IC25.

  • Maintenance: Once a resistant population is established, maintain the cells in a medium containing a constant concentration of 5-FU to preserve the resistant phenotype.[4]

  • Verification: Regularly assess the IC50 of the resistant cell line to 5-FU to confirm the level of resistance compared to the parental cell line.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-FU and this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3][7]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of genes associated with 5-FU resistance.

Methodology:

  • RNA Extraction: Isolate total RNA from parental and 5-FU resistant cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., TYMS, DPYD, OPRT, BCL2) and a stable reference gene (e.g., GAPDH, ACTB).[2][12]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.[13]

Western Blot Analysis for Protein Expression

Objective: To analyze the protein levels of key players in 5-FU resistance.

Methodology:

  • Protein Extraction: Lyse the parental and 5-FU resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[8]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., TS, DPD, Bcl-2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_uptake Drug Uptake & Metabolism cluster_resistance Mechanisms of 5-FU Resistance 5-FU 5-FU FUMP FUMP 5-FU->FUMP RNA Pathway FdUMP FdUMP 5-FU->FdUMP Anabolic Activation DHFU DHFU 5-FU->DHFU DPD Catabolism FUDP FUDP FUMP->FUDP RNA Pathway FUTP FUTP FUDP->FUTP RNA Pathway RNA_Damage RNA_Damage FUTP->RNA_Damage RNA Pathway Cell_Death Cell_Death RNA_Damage->Cell_Death TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition TS TS FdUMP->TS TS_Inhibition->Cell_Death dTMP dTMP TS->dTMP DNA Synthesis dUMP dUMP dUMP->TS DNA Synthesis Upregulated_TS Increased TS Expression Upregulated_TS->TS_Inhibition Overcomes Inhibition Increased_DPD Increased DPD Activity Increased_DPD->5-FU Reduces Active Drug Altered_Metabolism Altered Anabolic Enzymes Altered_Metabolism->FdUMP Reduces FdUMP Apoptosis_Evasion Apoptosis Evasion (e.g., ↑Bcl-2) Apoptosis_Evasion->Cell_Death Inhibits

Caption: Key metabolic pathways of 5-FU and mechanisms of resistance.

G cluster_assays Comparative Assays start Start: Parental Cancer Cell Line develop_resistant Develop 5-FU Resistant Cell Line (Dose Escalation) start->develop_resistant parental_cells Parental Cells start->parental_cells resistant_cells 5-FU Resistant Cells develop_resistant->resistant_cells mtt MTT Assay (IC50 Determination) analysis Data Analysis & Comparison mtt->analysis qpcr qPCR (Gene Expression) qpcr->analysis western Western Blot (Protein Expression) western->analysis parental_cells->mtt parental_cells->qpcr parental_cells->western resistant_cells->mtt resistant_cells->qpcr resistant_cells->western conclusion Determine Cross-Resistance Profile analysis->conclusion

References

A Comparative Guide to Validating Analytical Methods for 5-Fluoro-2-methylpyrimidine-4,6-diol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical methods suitable for the quantification of small organic molecules like 5-Fluoro-2-methylpyrimidine-4,6-diol are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of Potential Analytical Methods

The following tables summarize typical performance characteristics of HPLC-UV and LC-MS/MS methods based on data from the analysis of 5-Fluorouracil and its metabolites. These values can be considered as benchmarks when developing a method for this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; highly specific due to precursor and product ion monitoring.
Sensitivity Lower; typically in the ng/mL to µg/mL range.Higher; can achieve pg/mL to ng/mL sensitivity.[1]
Linearity Range Generally narrower, e.g., 0.04 to 15.90 µg/mL for 5-FU.[2]Typically wider, e.g., 0.1 to 50.0 ng/mL for 5-FU.[1]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Complexity Simpler operation and data analysis.More complex operation and data analysis.
Typical Use Routine quality control, quantification in simpler matrices.Bioanalysis in complex matrices (plasma, tissue), metabolite identification.[3][4][5]

Detailed Experimental Protocols (Hypothetical)

The following are proposed starting methodologies for the quantification of this compound, based on its physicochemical properties and established methods for similar compounds. These protocols will require optimization and validation.

HPLC-UV Method

This method is suitable for the quantification of the bulk drug or in simple formulations.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[2]

  • Mobile Phase: An isocratic elution with a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5). Given that this compound is sparingly soluble in water, a higher proportion of the organic solvent might be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectra of similar pyrimidine derivatives, a starting wavelength of approximately 260-270 nm should be evaluated.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

LC-MS/MS Method

This method is ideal for quantifying low concentrations of this compound in complex biological matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column with smaller particle size (e.g., 2.1 x 100 mm, 3.5 µm) for better resolution and faster analysis.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[1][3]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: ESI in either positive or negative mode should be tested. Given the presence of hydroxyl groups, negative ion mode might be more sensitive.[3]

  • MRM Transitions: The precursor ion will likely be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Product ions would be determined by fragmentation of the precursor ion in the collision cell. For this compound (MW 144.10), the precursor ion in negative mode would be m/z 143.1.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. Solid-phase extraction (SPE) may be required for cleaner samples and improved sensitivity.[1]

Method Validation Workflow

The validation of the chosen analytical method is critical to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (HPLC-UV or LC-MS/MS) B Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Detection Parameters (Wavelength or MS/MS transitions) B->C D Specificity / Selectivity C->D J Robustness C->J K Stability C->K E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) E->G H Limit of Detection (LOD) E->H I Limit of Quantification (LOQ) E->I L Prepare Validation Report F->L G->L I->L J->L K->L M Implement for Routine Analysis L->M

References

Comparative Docking Analysis of Fluorinated Pyrimidines with Key Cancer Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico interactions of fluorinated pyrimidines with crucial enzymatic targets in cancer therapy. This report provides a comparative analysis of binding affinities, detailed experimental protocols for molecular docking, and visualizations of relevant biological pathways.

Fluorinated pyrimidines, a cornerstone of chemotherapy for several decades, continue to be a focal point of cancer research. Their efficacy largely stems from the unique properties of the fluorine atom, which can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target enzymes. This guide delves into the comparative molecular docking studies of various fluorinated pyrimidines against key protein targets implicated in cancer progression, including Thymidylate Synthase (TS), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).

Comparative Binding Affinities: A Quantitative Overview

Molecular docking simulations provide valuable insights into the binding modes and affinities of ligands to their protein targets. The following tables summarize the binding energies of several fluorinated pyrimidines and their derivatives against TS, CDK2, and EGFR, as reported in various in-silico studies. Lower binding energy values typically indicate a more favorable and stable interaction.

Table 1: Docking Scores of Fluorinated Pyrimidines and Analogs with Thymidylate Synthase (TS)
Compound/AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference
5-Fluorouracil (5-FU)-3.5ASP 218, ASN 226[1]
Phosphoribosyl Analog 10 (PRA10)-9.1Not explicitly stated[2]
5-Fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP)Standard for comparisonArg50, Leu192, Cys195, His196, Gln214, Arg215, Ser216, Asn226, His256, Tyr258[2]
Novel Oxadiazole-Triazole Hybrid 12-3.81ASN 226[1]
Novel Oxadiazole-Triazole Hybrid 13-4.25ASN 226[1]

Note: Docking scores can vary based on the software, force field, and specific protocol used.

Table 2: Docking Scores of Pyrimidine Derivatives with Cyclin-Dependent Kinase 2 (CDK2)
Compound/AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference
5-Fluorouracil (5-FU)-4.09Not explicitly stated[3]
Imidazol-5-one derivative 'e'-11.0Lysine, Aspartic Acid, Leucine, Histidine[4]
Imidazol-5-one derivative 'h'-11.0Lysine, Aspartic Acid, Leucine, Histidine[4]
6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine≥ -8.6Not explicitly stated[5]

Note: The pyrimidine scaffold is a common feature in many CDK2 inhibitors.

Table 3: Docking Scores of Pyrimidine Derivatives with Epidermal Growth Factor Receptor (EGFR)
Compound/AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyridine-pyrimidine derivative 8Not explicitly statedGln-791, Met-793[6]
Pyridine-pyrimidine derivative 14Not explicitly statedNot explicitly stated[6]
Four novel ChemDiv compoundsNot explicitly statedMet793, Lys745[7]

Note: Many EGFR inhibitors incorporate a pyrimidine or a related heterocyclic scaffold.

Experimental Protocols: A Guide to Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with fluorinated pyrimidines, primarily based on the widely used AutoDock Vina software.

Step 1: Preparation of the Receptor Protein
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target enzyme (e.g., TS, CDK2, EGFR) from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Convert the prepared protein file into the PDBQT format using tools like AutoDock Tools.[8]

Step 2: Preparation of the Ligand (Fluorinated Pyrimidine)
  • Ligand Structure Creation: Draw the two-dimensional structure of the fluorinated pyrimidine derivative using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Ligand File Preparation:

    • Add hydrogens to the ligand structure.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Convert the ligand file to the PDBQT format.[9]

Step 3: Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the enzyme. This is often determined from the location of a co-crystallized ligand in the experimental structure.

  • Grid Parameter File: Create a grid parameter file that defines the dimensions and center of a 3D grid box that encompasses the entire binding site. This grid is where the docking software will search for favorable ligand binding poses.[10]

Step 4: Docking Simulation
  • Configuration File: Prepare a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the conformational search.[10]

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined grid box.[10]

Step 5: Analysis of Results
  • Binding Affinity: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinities in kcal/mol.

  • Visualization: Use molecular visualization software such as PyMOL or Discovery Studio to analyze the top-ranked docking poses. This allows for a detailed examination of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the fluorinated pyrimidine and the amino acid residues of the target enzyme.[11]

Visualizing the Molecular Landscape

To better understand the biological context of these docking studies, the following diagrams, generated using the DOT language for Graphviz, illustrate a generalized molecular docking workflow and a key signaling pathway involving one of the target enzymes.

Molecular_Docking_Workflow cluster_prep Preparation cluster_process Processing cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure (from PDB) PrepProt 3. Prepare Protein (Add H, Charges) PDB->PrepProt Ligand 2. Ligand Structure (2D Sketch) PrepLig 4. Prepare Ligand (3D Conversion, Energy Min.) Ligand->PrepLig Grid 5. Define Grid Box (Binding Site) PrepProt->Grid Dock 6. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Analyze Results (Binding Energy) Dock->Results Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand EGF Ligand Ligand->EGFR RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival Pyrimidine Fluorinated Pyrimidine Inhibitor Pyrimidine->Dimer Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylpyrimidine-4,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylpyrimidine-4,6-diol was found in the public domain. The following disposal procedures are based on best practices for similar fluorinated pyrimidine compounds and general laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, regional, and national regulations before handling and disposing of this chemical.

The proper disposal of laboratory chemicals is not just a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides essential information and a step-by-step operational plan for the disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on information for similar compounds, this should include:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Do not discharge this chemical down the drain or dispose of it with general laboratory trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with the full chemical name: "Hazardous Waste: this compound".

    • Include the approximate quantity of the waste.

    • Note any other chemicals present in the waste mixture.

    • Affix any additional hazard labels as required by your institution or local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on the label.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For a small spill, and if you are trained to do so, carefully sweep up the solid material to avoid generating dust.

    • Place the spilled material and all contaminated cleanup items into a designated hazardous waste container.

    • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

Summary of Disposal and Safety Information

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust formation, ingestion, and inhalation.[1][2]
Waste Classification Treat as hazardous waste.[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1][2]
Containerization Use suitable, closed, and properly labeled containers for disposal.[1][2]
Spill Cleanup Sweep up and shovel into suitable containers for disposal.[1][2]
Regulatory Compliance Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling 5-Fluoro-2- methylpyrimidine-4,6-diol ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe generate_waste Generate Chemical Waste ppe->generate_waste containerize Collect Waste in a Designated, Labeled Hazardous Waste Container generate_waste->containerize store Store Sealed Container in a Secure Waste Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Fluoro-2-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling analogous pyrimidine derivatives in a laboratory setting. It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if one is available and to strictly adhere to your institution's established safety protocols.

Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling 5-Fluoro-2-methylpyrimidine-4,6-diol.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices Rationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2]To protect against accidental splashes and airborne particles.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (disposable nitrile gloves offer good short-term protection) that have been inspected before use.[1][2] Double gloving is recommended as a best practice.[3] A flame-resistant and impervious lab coat should be worn fully buttoned with sleeves rolled down.[2][4]To prevent skin contact with the chemical. Double gloving minimizes the risk of exposure from a single point of failure. A lab coat protects skin and personal clothing.
Respiratory N95 Respirator or higherUse in a well-ventilated area or under a chemical fume hood.[5] If dust formation is likely, an N95 surgical respirator mask or a higher level of respiratory protection should be used.[6]To prevent inhalation of the compound, especially if it is in a powdered form.[4]
General Long Pants & Closed-Toe ShoesStandard laboratory practice dictates wearing long pants and fully enclosed shoes.[2][4]To protect the lower body and feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for ensuring personal and environmental safety when working with this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]

  • Ignition Sources: Remove all potential sources of ignition from the handling area.[4][7]

Handling the Compound
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[4] Do not breathe in dust if the compound is in solid form.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[4] Do not eat, drink, or smoke in the laboratory area.[8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[8]

In Case of a Spill
  • Evacuate: Immediately evacuate personnel from the spill area.[4]

  • Containment: Prevent the chemical from entering drains.[4][8]

  • Cleanup: Carefully collect the spilled material using an inert absorbent material and place it into a suitable, sealed container for disposal.[7] Avoid generating dust during cleanup.[8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: All chemical waste should be disposed of at an approved waste disposal facility.[4][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup prep_safety Verify Eyewash/Shower Accessibility prep_setup->prep_safety handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_safety->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Properly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.